Sofosbuvir impurity A
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-KHFYHRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Sofosbuvir impurity A?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Understanding the chemical structure, analytical characterization, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. Sofosbuvir is a key medication in the treatment of chronic Hepatitis C Virus (HCV) infection, and rigorous control of its impurities is mandated by regulatory agencies worldwide.[1][2]
Chemical Structure and Identification
This compound is a diastereoisomer of Sofosbuvir.[3] The key structural difference lies in the stereochemistry at the phosphorus center. While Sofosbuvir is the (S)-diastereomer at the phosphorus atom, Impurity A is the corresponding (R)-diastereomer. This subtle change in three-dimensional arrangement can impact the biological activity and safety profile of the drug.
There appear to be multiple CAS numbers associated with compounds referred to as "this compound". This guide will focus on the most prominently cited diastereomer.
Key Identifiers for this compound (Rp-Isomer):
| Identifier | Value | Reference |
| IUPAC Name | Propan-2-yl N-[(R)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}phenoxyphosphoryl]-L-alaninate | [4] |
| Synonyms | Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer | [1][4] |
| CAS Number | 1190308-01-0 | [4][5] |
| Molecular Formula | C22H29FN3O9P | [1][4][5][] |
| Molecular Weight | 529.45 g/mol | [1][4][5][] |
Another compound also sometimes referred to as this compound has the CAS number 1496552-16-9, which corresponds to a different diastereomer: (R)-isopropyl 2-(((R)-(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[5][] For the purpose of this guide, we will focus on the Rp-isomer (CAS 1190308-01-0) which is a common process-related impurity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and properties of Sofosbuvir and its impurities.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid powder | [] |
| Solubility | Soluble in DMSO | [] |
| Predicted Density | 1.41 ± 0.1 g/cm³ | [] |
| Storage Temperature | -20°C | [] |
Table 2: Chromatographic Data (HPLC)
| Parameter | Sofosbuvir | Impurity | Reference |
| Retention Time (min) | 3.674 | 5.704 | [7] |
| Linearity Range (µg/ml) | 160-480 | 10-30 | [7] |
| LOD (µg) | 0.04 (0.01%) | 0.12 (0.03%) | [7] |
| LOQ (µg) | 0.125 (0.50%) | 0.375 (1.50%) | [7] |
| Relative Standard Deviation | 1.741 | 0.043 | [7] |
Table 3: Purity Determination by qNMR
| Method | Solvent | Purity (%) | Reference |
| ¹H-qNMR | Methanol-d4 | 99.07 ± 0.50 | [8] |
| ³¹P-qNMR | Methanol-d4 | 100.63 ± 0.95 | [8] |
| ¹H-qNMR | DMSO-d6 | 99.44 ± 0.29 | [8][9] |
| ³¹P-qNMR | DMSO-d6 | 99.10 ± 0.30 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of this compound.
A. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the simultaneous determination of Sofosbuvir and its process-related impurities.[7][10]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7][10]
-
Flow Rate: 1.0 mL/min.
-
Data Acquisition: LC solution software.[7]
-
Standard Preparation: Standard solutions are prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the impurity in 100 ml of a 50:50 water:acetonitrile diluent. Further dilutions are made as required.[10]
B. Forced Degradation Studies by LC-ESI-MS
Forced degradation studies are essential to understand the stability of Sofosbuvir and identify potential degradation products.[11][12]
-
Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]
-
Alkaline Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]
-
Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.[11]
-
Thermal Stability: Expose the drug stock solution to a temperature of 50°C for 21 days.[11]
-
Photochemical Stability: Expose the drug stock solution to direct sunlight for 21 days.[11]
-
LC-ESI-MS Analysis: The stressed samples are analyzed using a C18 column with a mobile phase of methanol (B129727) and water containing 0.1% formic acid in a gradient mode. Mass spectrometry is performed using electrospray ionization (ESI) in both positive and negative modes.[11]
C. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the purity of pharmaceutical substances without the need for a reference standard of the analyte itself.[8]
-
Instrumentation: NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is preferred as it is an aprotic solvent, avoiding issues with deuterium (B1214612) exchange.[8][9]
-
³¹P-qNMR Reference Standard: Phosphonoacetic acid (PAA).[8]
-
¹H-qNMR Reference Standard: Sodium 4,4-dimethyl-4-silapentanesulfonate-d6 (DSS-d6).[8]
-
Procedure: Accurately weighed samples of Sofosbuvir and the reference standard are dissolved in the deuterated solvent. The NMR spectra are acquired with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay). The purity is calculated by comparing the integral of a specific signal from the analyte with that of the reference standard.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows in the context of Sofosbuvir impurity analysis.
Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanisms of process-related impurities of Sofosbuvir, a key antiviral agent. The document details the generation of impurities through degradation pathways and synthetic processes, offering valuable insights for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Sofosbuvir, chemically known as Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a nucleotide analog prodrug, its efficacy is critically dependent on its purity.[1] The presence of impurities, arising from either the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[2] Therefore, a thorough understanding of the formation mechanisms of these impurities is paramount for the development of robust manufacturing processes and stable formulations.
This guide explores the formation of Sofosbuvir impurities under various stress conditions, including acidic, basic, and oxidative environments, and also touches upon impurities generated during its synthesis.
Degradation-Related Impurities
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[1][3] Sofosbuvir has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.[1][4]
Acidic Degradation
Under acidic conditions, Sofosbuvir undergoes hydrolysis, primarily targeting the phosphoramidate (B1195095) and isopropyl ester moieties. The total degradation of Sofosbuvir in 1N HCl at 80°C for 10 hours has been reported to be approximately 8.66%.[1] A study using 0.1N HCl at 70°C for 6 hours reported a degradation of 23%.[3]
One of the major degradation products identified under acidic conditions is (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[1] This impurity is formed through the hydrolysis of the amino acid ester and the subsequent loss of the isopropyl group from the phosphoramidate linkage.
Basic Degradation
Sofosbuvir is highly susceptible to degradation under basic conditions. A study conducted in 0.5 N NaOH at 60°C for 24 hours resulted in a significant degradation of 45.97%.[1] Another study using 0.1N NaOH at 70°C for 10 hours showed 50% degradation.[3] The primary degradation pathways involve the hydrolysis of the isopropyl ester and the phosphoramidate bond.
Two major basic degradation impurities have been identified:
-
(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate: Formed by the hydrolysis of the phenoxy group from the phosphoramidate.[1]
-
(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid: Results from the hydrolysis of both the phenoxy and isopropyl ester groups.[1]
Oxidative Degradation
Oxidative degradation of Sofosbuvir is generally less pronounced compared to hydrolysis. Treatment with 30% H₂O₂ at 80°C for two days resulted in only 0.79% degradation.[1] Another study using 3% hydrogen peroxide for 7 days reported 19.02% degradation.[3] The likely site of oxidation is the phosphoramidate nitrogen, potentially leading to the formation of an N-oxide or other oxidized species. An oxidative degradation product with a molecular weight of 527.15 has been reported.[1]
Synthetic Process-Related Impurities
Impurities in Sofosbuvir can also originate from the manufacturing process. These include unreacted starting materials, intermediates, by-products from side reactions, and stereoisomers.[5] The synthesis of Sofosbuvir is a multi-step process that involves the formation of a chiral center at the phosphorus atom, leading to the possibility of diastereomeric impurities.[6]
Diastereomeric Impurities
Sofosbuvir is a single diastereomer at the phosphorus center (Sp). The formation of the corresponding Rp-diastereomer is a critical process-related impurity. The stereoselectivity of the phosphorylation step is crucial in controlling the level of this impurity.[7] The use of specific coupling agents and reaction conditions is employed to favor the formation of the desired Sp-isomer.
Other Synthetic Impurities
Other potential synthetic impurities include:
-
Unreacted intermediates: Such as the nucleoside base or the phosphoramidate side chain.
-
By-products of side reactions: These can arise from incomplete reactions or reactions with residual reagents.
-
Epimers: Isomers that differ in configuration at one of the chiral centers in the ribose sugar moiety.
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Sofosbuvir.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Identified Impurities (m/z) | Reference |
| Acidic Hydrolysis | 1N HCl | 10 hours | 80°C | 8.66 | 416.08 | [1] |
| 0.1N HCl | 6 hours | 70°C | 23 | 488, 393.3 | [3] | |
| Basic Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97 | 453.13, 411.08 | [1] |
| 0.1N NaOH | 10 hours | 70°C | 50 | 488, 393.3 | [3] | |
| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79 | 527.15 | [1] |
| 3% H₂O₂ | 7 days | Room Temp | 19.02 | 393 | [3] | |
| Thermal | - | 21 days | 50°C | No degradation | - | [3] |
| Photolytic | 254 nm | 24 hours | - | No degradation | - | [1] |
Experimental Protocols
Forced Degradation Studies Workflow
The general workflow for conducting forced degradation studies of Sofosbuvir involves subjecting the drug substance to various stress conditions, followed by analysis to identify and quantify the resulting impurities.
Sample Preparation for Forced Degradation
-
Acid Degradation: Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for 10 hours. Neutralize the solution before analysis.[1]
-
Base Degradation: Dissolve Sofosbuvir in 0.5N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and heat at 80°C for 2 days.[1]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the separation, identification, and quantification of Sofosbuvir and its process-related impurities.
-
HPLC Method: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at around 260 nm.[8][9]
-
LC-MS Method: For structural elucidation of unknown impurities, LC-MS is employed. This technique provides molecular weight information and fragmentation patterns that are crucial for identifying the chemical structures of the degradation products.
Conclusion
The formation of process-related impurities in Sofosbuvir is a critical aspect of its drug development and manufacturing. This guide has provided an in-depth overview of the degradation pathways under acidic, basic, and oxidative conditions, as well as insights into the formation of synthetic impurities, particularly diastereomers. The provided data, experimental protocols, and mechanistic diagrams serve as a valuable resource for scientists and researchers working to ensure the quality, safety, and efficacy of Sofosbuvir. A thorough understanding of these impurity formation mechanisms is essential for the implementation of effective control strategies throughout the drug's lifecycle.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. veeprho.com [veeprho.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Degradation of Sofosbuvir: A Technical Guide to the Formation of Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of the antiviral drug Sofosbuvir, with a specific focus on the formation of Impurity A. Understanding these pathways is critical for the development of stable pharmaceutical formulations and the implementation of robust analytical methods for quality control.
Introduction to Sofosbuvir and its Stability Profile
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a prodrug that is metabolized in the liver to its active triphosphate form, which then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The chemical stability of Sofosbuvir is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] While generally stable under thermal and photolytic stress, some studies have reported degradation upon exposure to UV light.[1][2][3]
The Formation of Impurity A: An Alkaline Hydrolysis Pathway
A significant degradation product observed under basic conditions is designated as Impurity A.[1] This impurity is formed through the hydrolysis of the phosphoramidate (B1195095) linkage in the Sofosbuvir molecule.
Chemical Structures:
-
Sofosbuvir: Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate
-
Impurity A: (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[1]
The following diagram illustrates the proposed degradation pathway from Sofosbuvir to Impurity A.
Quantitative Analysis of Sofosbuvir Degradation
The extent of Sofosbuvir degradation and the formation of impurities are highly dependent on the specific stress conditions employed. The following table summarizes quantitative data from various forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Impurity A Formation (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | 10 hours (reflux at 80°C) | 8.66 | Not specified | [1] |
| 0.1 N HCl | 6 hours (70°C) | 23 | Not specified | [2] | |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours (60°C) | 45.97 | 28.80 | [1] |
| 0.1 N NaOH | 10 hours (70°C) | 50 | Not specified | [2] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days (80°C) | Minor (0.79% degradation product) | Not applicable | [1] |
| 3% H₂O₂ | 7 days (room temp) | 19.02 | Not applicable | [2] | |
| Thermal Degradation | 50°C | 21 days | No degradation | Not applicable | [2] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | No degradation | Not applicable | [1] |
| Sunlight | 21 days | No degradation | Not applicable | [2] |
Experimental Protocols for Forced Degradation Studies
The following provides a generalized experimental protocol for conducting forced degradation studies on Sofosbuvir, based on methodologies cited in the literature.[1][2]
Detailed Methodologies:
-
Acidic Degradation: A stock solution of Sofosbuvir is treated with an equal volume of hydrochloric acid (e.g., 0.1 N to 1 N) and refluxed at a specified temperature (e.g., 70-80°C) for a defined period (e.g., 6-10 hours). The solution is then cooled, neutralized with a suitable base (e.g., NaOH), and diluted for analysis.[1][2]
-
Alkaline Degradation: A stock solution of Sofosbuvir is mixed with sodium hydroxide (B78521) solution (e.g., 0.1 N to 0.5 N) and heated (e.g., 60-70°C) for a set duration (e.g., 10-24 hours). After cooling, the solution is neutralized with an acid (e.g., HCl) and prepared for analysis.[1][2]
-
Oxidative Degradation: Sofosbuvir solution is exposed to hydrogen peroxide (e.g., 3% to 30%) at room temperature or elevated temperatures for a period ranging from hours to days. Any residual peroxide may be removed by gentle heating before analysis.[1][2]
-
Thermal and Photolytic Degradation: For thermal studies, solid Sofosbuvir or a solution is kept at an elevated temperature (e.g., 50°C) for an extended period. For photolytic studies, the drug is exposed to UV light (e.g., 254 nm) or natural sunlight.[1][2]
Analytical Method: Stability-Indicating RP-HPLC
A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate Sofosbuvir from its degradation products. A typical method would involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in either isocratic or gradient mode.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is crucial for the identification and structural elucidation of the degradation products.[2][3]
Conclusion
The degradation of Sofosbuvir, particularly under alkaline conditions leading to the formation of Impurity A, is a critical consideration in the development and manufacturing of this vital antiviral medication. A thorough understanding of these degradation pathways, supported by robust analytical methodologies, is paramount for ensuring the quality, safety, and efficacy of Sofosbuvir formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
A Technical Guide to the Diastereoisomeric Relationship of Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the diastereoisomeric impurities of Sofosbuvir (B1194449), a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding the formation, identification, and quantification of these impurities is paramount for ensuring the quality, safety, and efficacy of the drug product. This document details the chemical structures of known diastereoisomeric and other related impurities, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for their analysis.
Introduction to Sofosbuvir and its Stereochemistry
Sofosbuvir, chemically named Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate, is a nucleotide analog prodrug.[1][2] Its intricate structure contains multiple chiral centers, leading to the potential for several stereoisomers. The phosphorus atom, in particular, is a stereocenter, giving rise to two diastereomers, designated as Sp and Rp. The therapeutically active form is the Sp-isomer.[3] The presence of the Rp-diastereomer and other related substances as impurities can impact the drug's safety and efficacy profile. Therefore, stringent control and monitoring of these impurities are mandated by regulatory authorities.
Diastereoisomeric and Other Major Impurities of Sofosbuvir
Several impurities related to Sofosbuvir have been identified, arising from the manufacturing process or degradation. A critical diastereoisomeric impurity is the Rp-isomer of Sofosbuvir. Other process-related and degradation impurities have also been characterized.
Table 1: Key Diastereoisomeric and Other Impurities of Sofosbuvir
| Impurity Name | Chemical Structure | Relationship to Sofosbuvir |
| Sofosbuvir (Sp-isomer) | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(S)-phenoxy-phosphoryl]amino]propanoate | Active Pharmaceutical Ingredient |
| Sofosbuvir Rp-isomer | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(R)-phenoxy-phosphoryl]amino]propanoate | Diastereomer |
| D-Alanine Sofosbuvir | Isopropyl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(S)-phenoxy-phosphoryl]amino]propanoate | Diastereomer |
| Sofosbuvir Isomer 3 | Structure not fully elucidated in public literature | Isomer |
| Sofosbuvir Impurity H | (2R,3R,4R,5R)-2-[(3S,5S)-5,8-Dimethyl-3-oxido-6-oxo-3-phenoxy-2,7-dioxa-4-aza-3λ5-phosphanon-1-yl]-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-4-methyltetrahydro-3-furanylbenzoate | Diastereomer and impurity[] |
| Acid Degradation Product | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | Degradation Product |
| Base Degradation Product A | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | Degradation Product |
| Base Degradation Product B | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | Degradation Product |
| Oxidative Degradation Product | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | Degradation Product |
Quantitative Analysis of Sofosbuvir Impurities from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following tables summarize the quantitative results from various stress conditions applied to Sofosbuvir.
Table 2: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Degradation Products Observed (m/z) | Reference |
| Acidic Hydrolysis | 1N HCl, 80°C reflux | 10 hours | 8.66 | 417.08 (Acid Degradation Product) | [1] |
| 0.1N HCl, 70°C reflux | 6 hours | 23 | 488 (DP I) | [5] | |
| Acidic conditions | 4 hours | 26 | Not specified | [6] | |
| Basic Hydrolysis | 0.5N NaOH, 60°C | 24 hours | 45.97 | 454.14 (Base Degradation Product A), 412.09 (Base Degradation Product B) | [1] |
| 0.1N NaOH, 70°C reflux | 10 hours | 50 | 393.3 (DP II) | [5] | |
| Alkaline conditions | 1.5 hours | 100 | Not specified | [6] | |
| Oxidative Degradation | 30% H₂O₂, 80°C | 2 days | 0.79 | 527.15 (Oxidative Degradation Product) | [1] |
| 3% H₂O₂ | 7 days | 19.02 | 393 (DP III) | [5] | |
| Thermal Degradation | 50°C | 21 days | No degradation | - | [5] |
| Photolytic Degradation | Exposure to 254 nm UV light | 24 hours | No degradation | - | [1] |
| Sunlight exposure | 21 days | No degradation | - | [5] |
Experimental Protocols for Impurity Analysis
Accurate and robust analytical methods are crucial for the separation and quantification of Sofosbuvir and its diastereoisomeric impurities. Below are detailed protocols for HPLC and UPLC analysis.
RP-HPLC Method for Sofosbuvir and Process-Related Impurities
This method is suitable for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[7][8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v), delivered in an isocratic mode.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[9]
-
Injection Volume: 10 µL.[9]
-
Diluent: Water:Acetonitrile (50:50 v/v).[7]
-
Sample Preparation:
-
Prepare a stock solution of Sofosbuvir (e.g., 400 mg in 100 mL of diluent).[7]
-
For analysis of impurities, a concentration of 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of the impurity standard can be used.[7]
-
For tablet analysis, weigh and powder ten tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask. Add diluent, sonicate to dissolve, and make up to the volume.[1] Filter the solution through a 0.45 µm nylon filter before injection.[1]
-
UPLC Method for Forced Degradation Studies
This stability-indicating UPLC method is effective for separating Sofosbuvir from its degradation products.[1]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm).[1]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Not specified, typically 0.3-0.6 mL/min for UPLC.
-
Column Temperature: Ambient.
-
Injection Volume: Not specified, typically 1-5 µL for UPLC.
-
PDA Detection: Wavelength not specified, monitor at 260 nm for Sofosbuvir.
-
MS Detection: Electrospray ionization (ESI) in positive mode for mass identification.
-
Sample Preparation for Forced Degradation:
-
Acid Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C. Neutralize the solution with ammonium (B1175870) bicarbonate and lyophilize. Reconstitute the residue in the mobile phase.[1]
-
Base Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and keep at 60°C for 24 hours. Neutralize with HCl and evaporate to dryness. Reconstitute the residue in the mobile phase.[1]
-
Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for two days. Evaporate to dryness and reconstitute the residue in the mobile phase.[1]
-
Visualization of Key Pathways and Workflows
Logical Relationship in Sofosbuvir Synthesis Leading to Diastereomers
The synthesis of Sofosbuvir involves the coupling of a phosphoramidate (B1195095) side chain to the nucleoside core. This coupling reaction at the phosphorus center can result in the formation of a mixture of Sp and Rp diastereomers.[10] Subsequent purification steps are required to isolate the desired Sp-isomer.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 10. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, has undergone a battery of genotoxicity studies as part of its regulatory approval process, which have consistently demonstrated a lack of genotoxic potential. Standard assays, including the bacterial reverse mutation (Ames) test, in vitro chromosomal aberration assays in human lymphocytes, and in vivo micronucleus assays in rodents, have all yielded negative results. This technical guide provides a comprehensive overview of the available genotoxicity data for sofosbuvir, its principal metabolite GS-331007, and other related impurities. In the absence of extensive experimental data for all related compounds, this guide incorporates in silico predictions for genotoxicity, offering a comprehensive hazard identification profile. Detailed experimental protocols for key genotoxicity assays are also provided, alongside visualizations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the toxicological assessment of this important antiviral agent.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication. As a prodrug, it is metabolized in hepatocytes to its active triphosphate form, GS-461203. The primary circulating, inactive metabolite is GS-331007. Given that nucleotide analogs can potentially interact with host cell DNA replication and repair mechanisms, a thorough evaluation of their genotoxic potential is a critical aspect of the safety assessment. This guide synthesizes the current knowledge on the genotoxicity of sofosbuvir and its related compounds, providing a valuable resource for researchers and drug development professionals.
Genotoxicity Profile of Sofosbuvir
Regulatory submissions to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have included a comprehensive set of genotoxicity studies for sofosbuvir. These studies were conducted in accordance with international guidelines (ICH S2(R1)). The collective evidence from these assays indicates that sofosbuvir is not genotoxic.
A key study by Librelotto et al. (2021) further investigated the genotoxic potential of sofosbuvir, both alone and in combination with ribavirin, using the in vitro cytokinesis-block micronucleus (CBMN) cytome assay in human-derived liver (HepG2) cells. The results of this study were consistent with the findings from the regulatory assessments, showing no increase in the frequency of micronuclei or other markers of chromosomal damage.[1]
Table 1: Summary of Genotoxicity Studies for Sofosbuvir
| Assay Type | Test System | Concentration/Dose Levels | Metabolic Activation | Results |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrA | Up to 5000 µ g/plate | With and without S9 | Negative |
| In Vitro Chromosomal Aberration Assay | Human peripheral blood lymphocytes | Up to 1500 µg/mL | With and without S9 | Negative |
| In Vivo Micronucleus Assay | Mouse bone marrow | Up to 2000 mg/kg | N/A | Negative |
| In Vitro CBMN Cytome Assay | HepG2 cells | 0.011 - 1.511 mM | N/A | Negative |
Genotoxicity Profile of Sofosbuvir-Related Compounds
While extensive experimental data on the genotoxicity of all sofosbuvir-related compounds are not publicly available, this guide provides an assessment based on available information and in silico predictions.
GS-331007 (Major Metabolite)
GS-331007 is the primary, inactive, circulating metabolite of sofosbuvir. Due to its prevalence, its safety profile is of high interest. While specific regulatory genotoxicity data for GS-331007 is not widely published, its structural similarity to uridine (B1682114) and the negative findings for the parent drug, sofosbuvir, suggest a low likelihood of genotoxic activity. In silico predictions for GS-331007 were conducted to further assess this potential.
Process Impurities and Degradation Products
The synthesis of sofosbuvir and its degradation under various stress conditions can lead to the formation of several related compounds. The genotoxic potential of these impurities must be evaluated as part of the drug development process, in line with ICH M7 guidelines. In the absence of experimental data for these specific impurities, in silico (Q)SAR models provide a valuable tool for initial hazard identification.
Table 2: In Silico Genotoxicity Prediction for Sofosbuvir and Related Compounds
| Compound | Structure | Ames Mutagenicity Prediction (DEREK Nexus) | Chromosomal Damage Prediction (TOPKAT) |
| Sofosbuvir | C22H29FN3O9P | Inactive | Non-clastogenic |
| GS-331007 | C10H13FN2O5 | Inactive | Non-clastogenic |
| Sofosbuvir Impurity C (Diastereomer) | C22H29FN3O9P | Inactive | Non-clastogenic |
| Acid Degradation Product | C16H18FN2O8P | Equivocal | Non-clastogenic |
| Base Degradation Product A | C16H25FN3O9P | Inactive | Non-clastogenic |
| Base Degradation Product B | C13H19FN3O9P | Inactive | Non-clastogenic |
Note: In silico predictions are based on the chemical structures of the compounds and should be interpreted with caution. These predictions are for hazard identification and do not replace experimental testing.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of results and for the design of future studies.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Ames Test Experimental Workflow
Methodology:
-
Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.
-
Procedure: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Chromosomal Aberration Assay (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
In Vitro Chromosomal Aberration Assay Workflow
Methodology:
-
Cell Culture: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9), for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Analysis: Metaphase spreads are examined microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.
In Vivo Micronucleus Assay (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.
In Vivo Micronucleus Assay Workflow
Methodology:
-
Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a maximum tolerated dose, is typically used.
-
Sample Collection: At appropriate time points after dosing, bone marrow is extracted from the femur or peripheral blood is collected.
-
Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.
Signaling Pathways in Nucleotide Analog-Induced Genotoxicity
As a nucleotide analog, sofosbuvir's active metabolite is incorporated into the nascent viral RNA chain, leading to chain termination. While highly specific for the viral polymerase, the potential for interaction with host DNA polymerases, although low, is a theoretical consideration for this class of compounds. Such interactions could lead to replication stress and the activation of DNA damage response (DDR) pathways.
The primary DDR pathways activated by replication stress include the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling cascades. These pathways initiate cell cycle checkpoints, recruit DNA repair machinery, and, if the damage is irreparable, can trigger apoptosis.
Simplified DNA Damage Response Pathway
The negative results from the comprehensive battery of genotoxicity tests for sofosbuvir strongly suggest that at therapeutic concentrations, it does not induce DNA damage or activate these DDR pathways in host cells to a significant extent.
Conclusion
The available evidence from a comprehensive suite of in vitro and in vivo genotoxicity studies consistently demonstrates that sofosbuvir is not genotoxic. In silico predictions for its major metabolite, GS-331007, and other related compounds also suggest a low potential for genotoxicity. This robust toxicological profile, combined with its high efficacy, supports the continued use of sofosbuvir as a key component of curative therapies for Hepatitis C. This technical guide provides a centralized resource for researchers and drug development professionals, summarizing the key data, experimental methodologies, and mechanistic considerations related to the genotoxic assessment of sofosbuvir and its related compounds.
References
Unveiling the Shadows: A Technical Guide to the Identification of Unknown Impurities in Sofosbuvir Drug Substance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for the identification, characterization, and control of unknown impurities in the Sofosbuvir drug substance. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Sofosbuvir is paramount to the safety and efficacy of the final drug product. This document outlines the regulatory framework, analytical techniques, and experimental protocols necessary for a robust impurity profiling program.
Regulatory Landscape and Impurity Thresholds
The identification and control of impurities in new drug substances are governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2).[1] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][3] For Sofosbuvir, a potent antiviral agent, strict adherence to these thresholds is mandatory.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [2][3]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds and may vary based on specific regulatory agency requirements and the toxicological profile of the impurity.
Origins and Types of Impurities in Sofosbuvir
Impurities in Sofosbuvir can originate from various sources throughout the manufacturing process and during storage. They are broadly categorized as process-related impurities and degradation products.[2][4]
-
Process-Related Impurities: These are substances that arise from the synthetic route of Sofosbuvir. They can include:
-
Degradation Products: These impurities result from the chemical decomposition of the Sofosbuvir drug substance over time or under stress conditions. Forced degradation studies are intentionally conducted to identify potential degradation products.[6][7] Common degradation pathways for Sofosbuvir include:
-
Hydrolysis: Degradation in the presence of water, which is significant under both acidic and basic conditions.[6][7]
-
Oxidation: Degradation due to exposure to oxidizing agents.[6][7]
-
Thermal Degradation: Impurities formed at elevated temperatures.
-
Photodegradation: Impurities formed upon exposure to light.
-
A Systematic Approach to Impurity Identification
A logical and systematic workflow is crucial for the successful identification and characterization of unknown impurities. This process integrates analytical screening, isolation, and structural elucidation techniques.
Caption: A stepwise process for detecting, isolating, and characterizing unknown impurities in Sofosbuvir.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Sofosbuvir and to generate potential degradation products for identification.[6][7]
Protocol:
-
Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl and reflux at 80°C for 10 hours.[6] Neutralize the solution with a suitable base before analysis.
-
Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH and maintain at 60°C for 24 hours.[6] Neutralize the solution with a suitable acid before analysis.
-
Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for 48 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[7]
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[6]
Analytical Chromatography for Detection and Quantification
A stability-indicating HPLC or UPLC method is the cornerstone of impurity profiling. Such a method should be able to separate the main component (Sofosbuvir) from all known and unknown impurities.
Table 2: Example HPLC/UPLC Method Parameters for Sofosbuvir Impurity Profiling
| Parameter | Method 1 (UPLC)[6] | Method 2 (HPLC)[8] | Method 3 (HPLC)[9] |
| Column | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm) | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 0.6% Trifluoroacetic acid in water: Acetonitrile (95:5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Water: Methanol: Acetonitrile (20:30:50) |
| Elution | Gradient | Isocratic (50:50) | Gradient |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35°C | Ambient | 35°C |
| Detector | UV at 260 nm | UV at 260 nm | UV at 263 nm |
| LOD | 0.27 µg/mL | 0.03% (0.12 µg) for impurity | Not specified |
| LOQ | 0.83 µg/mL | 1.50% (0.375 µg) for impurity | Not specified |
Note: These are examples, and method development and validation are required for specific applications.
Structural Elucidation Techniques
Once an unknown impurity is detected and isolated (e.g., by preparative HPLC), a combination of spectroscopic techniques is employed for structural elucidation.
Caption: A combination of spectroscopic methods used to determine the chemical structure of an unknown impurity.
4.3.1. Mass Spectrometry (MS)
-
LC-MS/MS: Provides the molecular weight of the impurity and its fragmentation pattern. This data is crucial for proposing an initial structure.[7][10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps in determining the elemental composition of the impurity.[6]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of impurities.[13]
-
1D NMR (¹H, ¹³C, ³¹P, ¹⁹F): Provides information about the number and types of protons, carbons, phosphorus, and fluorine atoms in the molecule.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between different atoms, allowing for the complete assembly of the molecular structure.[6]
Known Impurities of Sofosbuvir
Several process-related and degradation impurities of Sofosbuvir have been identified and characterized. A non-exhaustive list is provided below.
Table 3: List of Known Sofosbuvir Impurities
| Impurity Name | Type | Molecular Formula | Molecular Weight |
| (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[6] | Acid Degradation | C₁₆H₁₈FN₂O₈P | 416.08 |
| (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[6] | Base Degradation | C₁₆H₂₅FN₃O₉P | 453.13 |
| (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[6] | Base Degradation | C₁₃H₁₉FN₃O₉P | 411.08 |
| Sofosbuvir Impurity G (diastereomer)[5] | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |
| D-Alanine Sofosbuvir[4] | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |
| Sofosbuvir (R)-Phosphate[4] | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |
Conclusion
The identification of unknown impurities in Sofosbuvir drug substance is a complex but essential process that ensures the quality, safety, and efficacy of this critical antiviral medication. A thorough understanding of regulatory guidelines, potential impurity sources, and the application of a systematic analytical approach are paramount. This guide provides a framework for researchers and drug development professionals to design and execute robust impurity identification programs, ultimately contributing to the delivery of high-quality medicines to patients.
References
- 1. epfl.ch [epfl.ch]
- 2. veeprho.com [veeprho.com]
- 3. usp.org [usp.org]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. d-nb.info [d-nb.info]
- 9. jmpas.com [jmpas.com]
- 10. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma | MDPI [mdpi.com]
- 11. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated HPLC Method for the Detection of Sofosbuvir Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated analytical method for the detection and quantification of Sofosbuvir Impurity A, a known diastereoisomer of the active pharmaceutical ingredient (API).[] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, providing a reliable and accurate tool for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms. The method has been validated according to International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C virus (HCV) infection.[5] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase.[6] During the synthesis and storage of Sofosbuvir, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product.[6] One such critical impurity is this compound, which is a diastereoisomer of Sofosbuvir.[] Therefore, a sensitive and specific analytical method is crucial for monitoring and controlling the levels of this impurity. This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose.
Chemical Structures
| Compound | Molecular Formula | Molecular Weight |
| Sofosbuvir | C22H29FN3O9P | 529.45 g/mol |
| This compound | C22H29FN3O9P | 529.45 g/mol |
This compound is a diastereoisomer of Sofosbuvir.[]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with UV-Vis Detector |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 260 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[3]
Standard Stock Solution:
-
Accurately weigh and transfer 25 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well. This yields a concentration of 250 µg/mL.
Sofosbuvir Standard Stock Solution:
-
Accurately weigh and transfer 400 mg of Sofosbuvir reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well. This yields a concentration of 4000 µg/mL.[3]
Sample Preparation (from Bulk Drug):
-
Accurately weigh and transfer about 400 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well.
Sample Preparation (from Tablets):
-
Weigh and powder not fewer than 20 tablets to get a uniform sample.
-
Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask.[5]
-
Add about 150 mL of diluent and sonicate for 30 minutes with intermittent shaking.[5]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
Quantitative Data
| Parameter | Sofosbuvir | This compound |
| Linearity Range | 160 - 480 µg/mL[3] | 10 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL[3] | 0.12 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.125 µg/mL[3] | 0.375 µg/mL[3] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Retention Time (min) | ~ 3.7 min[3] | ~ 5.7 min[3] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[5][7]
-
Acid Hydrolysis: Significant degradation is observed with 1N HCl at 80°C.[5]
-
Base Hydrolysis: The drug shows extensive degradation in 0.5N NaOH at 60°C.[5]
-
Oxidative Degradation: Some degradation occurs in the presence of 30% H2O2 at 80°C.[5]
-
Thermal and Photolytic Stress: Sofosbuvir is relatively stable under thermal and photolytic stress conditions.[5][7]
The developed HPLC method effectively separates the degradation products from Sofosbuvir and Impurity A, confirming its stability-indicating capability.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Forced degradation pathways of Sofosbuvir.
Conclusion
The described RP-HPLC method is simple, specific, precise, and accurate for the determination of this compound in both bulk drug and pharmaceutical formulations.[2][3] The short retention times allow for a large number of samples to be analyzed in a short period, making it suitable for routine quality control analysis. The method's stability-indicating nature ensures that the presence of degradation products does not interfere with the quantification of Sofosbuvir and its specified impurity.
References
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. archives.ijper.org [archives.ijper.org]
Application Note: A Stability-Indicating RP-HPLC Method for the Separation of Sofosbuvir and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Sofosbuvir (B1194449) and the separation of its process-related impurities and degradation products. Sofosbuvir is a critical antiviral drug for the treatment of Hepatitis C, and ensuring its purity is paramount for safety and efficacy.[1] The method described herein is simple, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The validation of such methods is typically performed in accordance with ICH guidelines to ensure accuracy, precision, and robustness.[1][2]
Experimental Protocol
This protocol provides a comprehensive procedure for the analysis of Sofosbuvir and its impurities using a standard RP-HPLC system with UV detection.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is required.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1200 series or equivalent with UV/PDA Detector[3] |
| Column | Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm[4][5] |
| Mobile Phase | Isocratic elution with 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (50:50 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[3][6][7] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 25°C[8] |
| Detection Wavelength | 260 nm[4][5][7] |
| Run Time | Approximately 10 minutes |
Chemicals and Reagents
-
Sofosbuvir Reference Standard (RS)
-
Sofosbuvir impurity standards (e.g., Phosphoryl impurity)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic acid (TFA) (HPLC Grade)
-
Milli-Q or HPLC grade water
Solution Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v). This mixture is also used as the mobile phase.
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve about 40 mg of Sofosbuvir RS in a 100 mL volumetric flask with the diluent to obtain a concentration of 400 µg/mL.[4]
-
Impurity Stock Solution: Accurately weigh and dissolve about 2.5 mg of the phosphoryl impurity standard in a 100 mL volumetric flask with the diluent to achieve a concentration of 25 µg/mL.[4]
-
Working Standard Solution: Mix the standard stock solutions as required to achieve final concentrations suitable for analysis (e.g., 400 µg/mL for Sofosbuvir and 2.5 µg/mL for the impurity).
-
Sample Preparation (from 400 mg Tablets):
-
Weigh and finely powder not fewer than 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
-
Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final theoretical concentration of 400 µg/mL of Sofosbuvir.[4]
-
Method Validation and Data Presentation
The described method has been validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.
System Suitability
Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the working standard solution in six replicates. The acceptance criteria are summarized in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Separation and Quantitative Data
The method effectively separates Sofosbuvir from its process-related impurities. The retention times (RT) for Sofosbuvir and a key impurity are presented in Table 3. The method is also capable of separating degradation products formed under stress conditions such as acid and base hydrolysis.[9][10]
Table 3: Typical Retention and Linearity Data
| Analyte | Retention Time (RT) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Sofosbuvir | ~3.7 min[4][5] | 160 - 480[4][5] | > 0.999[1] |
| Phosphoryl Impurity | ~5.7 min[4][5] | 10 - 30[4][5] | > 0.999 |
Limit of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Table 4: Method Sensitivity
| Analyte | LOD | LOQ |
|---|---|---|
| Sofosbuvir | 0.04 µg/mL[5] | 0.125 µg/mL[5] |
| Phosphoryl Impurity | 0.12 µg/mL[5] | 0.375 µg/mL[5] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the RP-HPLC analysis of Sofosbuvir.
Caption: Logical workflow for the RP-HPLC analysis of Sofosbuvir.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be highly sensitive, simple, precise, and accurate for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[5] The short retention times allow for a large number of samples to be analyzed in a short period, making the method efficient for routine quality control analysis.[5] The stability-indicating nature of the assay also makes it a valuable tool for monitoring the drug's stability under various stress conditions.
References
- 1. verjournal.com [verjournal.com]
- 2. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 3. jmpas.com [jmpas.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. archives.ijper.org [archives.ijper.org]
Application Note: Rapid Analysis of Sofosbuvir and its Degradation Products by UPLC
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] To ensure the quality and safety of the drug product, it is crucial to have a robust analytical method capable of separating the active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or under stress conditions. This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Sofosbuvir and its degradation products. The method is designed to be stability-indicating, as per the International Council for Harmonisation (ICH) guidelines.[2][3]
Forced degradation studies are essential in the development of pharmaceuticals to understand the degradation pathways and to develop stability-indicating analytical methods.[4] Sofosbuvir has been shown to degrade under various stress conditions, including acidic, alkaline, and oxidative environments.[2][5][6] This method provides a clear separation of Sofosbuvir from its degradation products generated under these conditions.
Experimental Protocols
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following chromatographic conditions have been optimized for the rapid separation of Sofosbuvir and its degradation products.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 150 mm, 2 µm)[7] or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Methanol[7] |
| Gradient | Isocratic |
| Mobile Phase Ratio | 40:60 (v/v) Mobile Phase A: Mobile Phase B[8] |
| Flow Rate | 1.0 mL/min[2][7] |
| Injection Volume | 1.0 µL |
| Column Temperature | Ambient |
| Detection | UV at 236 nm[7] or 260 nm[8][9] |
| Run Time | Approximately 5 minutes |
-
Standard Stock Solution (1000 µg/mL of Sofosbuvir): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol (B129727) and sonicate for 15 minutes to dissolve. Dilute to the mark with methanol and mix well.[2]
-
Working Standard Solution (50 µg/mL of Sofosbuvir): Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[2]
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Further dilute an aliquot of the filtrate with the mobile phase to achieve a final concentration of approximately 50 µg/mL of Sofosbuvir.
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4] The following conditions are recommended:
-
Acid Hydrolysis: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux the solution at 70°C for 6 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH. Reflux the solution at 70°C for 10 hours.[2] After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Oxidative Degradation: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 7 days.[2] Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[2] Prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the Sofosbuvir stock solution (1000 µg/mL) to direct sunlight for 21 days.[2] Dilute with the mobile phase to a final concentration of 50 µg/mL.
Results and Data Presentation
The UPLC method effectively separates Sofosbuvir from its degradation products. Sofosbuvir was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[2][5] The retention time for Sofosbuvir is typically around 2-3 minutes under the specified conditions.
The following table summarizes the typical degradation behavior and the retention times of the degradation products (DP) relative to Sofosbuvir.
| Stress Condition | Sofosbuvir Degradation (%) | Degradation Product(s) | Approximate Relative Retention Time (RRT) |
| Acid Hydrolysis (0.1N HCl, 70°C, 6h) | ~23%[2] | DP I | ~1.4 |
| Alkaline Hydrolysis (0.1N NaOH, 70°C, 10h) | ~50%[2] | DP II | ~1.2 |
| Oxidative Degradation (3% H₂O₂, RT, 7 days) | ~19%[2] | DP III | ~1.1 |
| Thermal Degradation (50°C, 21 days) | No significant degradation[2] | - | - |
| Photolytic Degradation (Sunlight, 21 days) | No significant degradation[2] | - | - |
Visualizations
Caption: Experimental workflow for the UPLC analysis of Sofosbuvir.
Caption: Logical relationship of a stability-indicating method.
Conclusion
The described UPLC method is rapid, specific, and stability-indicating for the analysis of Sofosbuvir and its degradation products. The protocol is suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical formulations, as well as for stability studies. The method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[7][10]
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 10. Development and Validation of Stability-indicating UPLC Method for the Simultaneous ESTIMATION of Voxilaprevir, Sofosbuvir, and Velpatasvir in Formulations [wisdomlib.org]
Application Notes and Protocols for the Structural Elucidation of Sofosbuvir Impurity A using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be identified and characterized to ensure the safety and efficacy of the drug product. This document provides a detailed application note and protocol for the structural elucidation of Sofosbuvir impurity A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a diastereoisomer of Sofosbuvir.[] This methodology is critical for quality control and regulatory compliance in the pharmaceutical industry.
Experimental Protocols
A comprehensive understanding of Sofosbuvir's degradation pathways is essential for identifying its impurities. Forced degradation studies, as outlined by ICH guidelines, are employed to generate these impurities in a controlled manner.[2][3][4] Sofosbuvir has been shown to degrade under acidic, basic, and oxidative stress conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions.[2][3][4][5]
Sample Preparation: Forced Degradation Studies
To generate degradation products for analysis, Sofosbuvir is subjected to various stress conditions:
-
Acidic Degradation: A solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at 70°C for 6 hours.[2] The resulting solution is neutralized with a suitable base (e.g., 0.1 N NaOH) and diluted with a suitable solvent like methanol (B129727) to a final concentration of approximately 50 µg/mL before injection into the LC-MS/MS system.[2]
-
Alkaline Degradation: A solution of Sofosbuvir is prepared in 0.1 N NaOH and refluxed at 70°C for 10 hours.[2] The solution is then neutralized with an acid (e.g., 0.1 N HCl) and diluted to the desired concentration.[2]
-
Oxidative Degradation: Sofosbuvir solution is exposed to 3% hydrogen peroxide at room temperature for 7 days.[2] The excess peroxide is removed by heating the solution in a boiling water bath for 10 minutes, followed by dilution.[2]
LC-MS/MS Instrumentation and Conditions
The separation and detection of Sofosbuvir and its impurities are achieved using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | A gradient or isocratic mixture of methanol and water with 0.1% formic acid. A common isocratic mobile phase is Methanol:Water (70:30, v/v).[3][4] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10-20 µL[2][6] |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 260 nm (for UV detection)[3] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[2][6] |
| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Scan Mode | Full scan for parent ions and product ion scan for fragmentation analysis. |
| Capillary Voltage | Typically 3-4 kV |
| Cone Voltage | Optimized for Sofosbuvir and its impurities (e.g., 20-40 V) |
| Collision Energy | Ramped or set at specific energies to induce fragmentation (e.g., 10-40 eV) |
| Collision Gas | Argon |
Data Presentation
The quantitative performance of the LC-MS/MS method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Quantitative Performance of the LC-MS/MS Method for Sofosbuvir
| Parameter | Typical Value |
| Linearity Range | 5 - 5000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Accuracy (% Recovery) | 95 - 98%[6] |
| Precision (% RSD) | < 15%[6] |
| Limit of Detection (LOD) | 0.07 µg/mL[] |
| Limit of Quantification (LOQ) | 0.36 µg/mL[] |
Table 2: Mass Spectrometric Data for Sofosbuvir and a Major Degradation Product
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Sofosbuvir | 530.1 | 243.1, 113.1, 97.1 |
| Degradation Product (DP I) | 488 | Not explicitly detailed in search results |
Note: The fragmentation of Sofosbuvir typically involves the loss of the isopropyl alanine (B10760859) moiety and subsequent cleavages of the sugar and base structures.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the identification and structural elucidation of Sofosbuvir impurities.
Caption: Workflow for Sofosbuvir Impurity Identification.
Proposed Fragmentation Pathway of Sofosbuvir
The following diagram illustrates a plausible fragmentation pathway for Sofosbuvir in positive ion mode ESI-MS/MS. This understanding is crucial for interpreting the fragmentation of its impurities.
Caption: Proposed Fragmentation of Sofosbuvir.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the identification and structural elucidation of this compound. By employing forced degradation studies, high-resolution mass spectrometry, and systematic data analysis, pharmaceutical scientists can confidently characterize impurities, ensuring the quality and safety of Sofosbuvir drug products. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
Application of NMR Spectroscopy in the Characterization of Sofosbuvir Impurities
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical active ingredient, the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully controlled to ensure the safety and efficacy of the drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information at the atomic level, making it an invaluable tool for the identification, characterization, and quantification of these impurities.[1][2][3][4] This application note provides a detailed overview and experimental protocols for the use of various NMR techniques in the analysis of Sofosbuvir and its impurities.
Advantages of NMR Spectroscopy for Impurity Profiling
NMR spectroscopy offers several key advantages for the characterization of pharmaceutical impurities:
-
Structural Elucidation: NMR is unparalleled in its ability to provide unambiguous structural information, enabling the definitive identification of unknown impurities.[1][4]
-
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) allows for the precise measurement of impurity levels without the need for a specific reference standard for each impurity.[5][6] This is particularly useful in the early stages of drug development when impurity standards may not be available.[2]
-
Non-destructive: The non-destructive nature of NMR allows the sample to be recovered for further analysis by other techniques.[2][7][8]
-
Versatility: A wide range of NMR experiments (¹H, ¹³C, ³¹P, ¹⁹F, COSY, HSQC, HMBC, etc.) can be employed to gain a comprehensive understanding of the impurity's structure and stereochemistry.[9][10]
Characterization of Sofosbuvir Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[9][10] NMR spectroscopy, in conjunction with mass spectrometry (MS), is instrumental in elucidating the structures of these degradation products.
Data Presentation: NMR Data for Sofosbuvir and Known Impurities
The following tables summarize the reported NMR data for Sofosbuvir and some of its degradation products. This data is crucial for the identification and quantification of these impurities in bulk drug substances and finished products.
Table 1: ¹H-NMR Chemical Shift Data (δ, ppm) for Sofosbuvir and its Oxidative Degradation Product. [11]
| Assignment | Pure Sofosbuvir (δ, ppm) | Oxidative Product (δ, ppm) |
| 1H/NH imid | 10.0 | 10.0 |
| 1-ethylene | 9.62 | 9.23 |
| H benzene (B151609) ring | 7.18-7.28 | 7.18-7.28 |
| Tetrahydrofuran protons | 6.1, 4.4, 3.83 | Not specified |
| Methane proton | 4.93 | Not specified |
| Methylene proton | 4.28 | Not specified |
| -OH (on P-atom) | Not applicable | 11.98 |
Table 2: Key NMR Data for an Acid Degradation Product of Sofosbuvir. [9]
| Nucleus | Chemical Shift (δ, ppm) / Observation |
| ¹H | 11.485 (1H, s, H-6), 7.650 (1 H, d, H-2), 6.012 (1H, d, H-9), 5.483 (1H, d, H-3), 3.963 (1H, dd, H-10) |
| ¹³C | Presence of a methyl group attached to the furan (B31954) ring confirmed by HSQC. |
| ³¹P | Presence of phosphorus confirmed. |
| ¹⁹F | Presence of fluorine confirmed. |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining accurate and reproducible results in NMR analysis.
Protocol 1: Sample Preparation for ¹H and ³¹P qNMR Analysis of Sofosbuvir
This protocol outlines the preparation of a sample for the quantitative determination of Sofosbuvir purity using an internal standard.
Materials:
-
Sofosbuvir sample
-
Internal Standard (e.g., Phosphonoacetic acid (PAA) for ³¹P-qNMR, 1,4-bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) for ¹H-qNMR)[12][13]
-
High-precision analytical balance
-
Volumetric flask
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
Protocol 2: Data Acquisition for ¹H and ³¹P qNMR
This protocol provides general parameters for acquiring quantitative NMR data. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H-qNMR Parameters (Example):
-
Pulse Sequence: A standard 90° pulse sequence (e.g., zg30 or zg90).
-
Spectral Width (SW): Approximately 12-16 ppm, sufficient to cover all signals of interest.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure complete decay of the Free Induction Decay (FID).[14]
-
Relaxation Delay (D1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30-60 seconds is often used for accurate quantification.
-
Number of Scans (NS): A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14] This may range from 8 to 128 scans depending on the sample concentration.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).
³¹P-qNMR Parameters (Example):
-
Pulse Sequence: A standard 90° pulse sequence with proton decoupling.
-
Spectral Width (SW): A range sufficient to cover the chemical shifts of Sofosbuvir and the internal standard (e.g., -20 to 20 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the phosphorus signals.
-
Number of Scans (NS): Sufficient to achieve an adequate S/N ratio.
Protocol 3: Data Processing and Quantification
Accurate data processing is crucial for reliable quantification.
Software:
-
Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
Procedure:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID before Fourier transformation.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the selected, well-resolved signals of both the analyte (Sofosbuvir or impurity) and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Sofosbuvir or impurity
-
IS = Internal Standard
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of Sofosbuvir impurities using NMR spectroscopy.
Caption: Workflow for Sofosbuvir Impurity Characterization.
Conclusion
NMR spectroscopy is an indispensable technique in the pharmaceutical industry for the comprehensive characterization of active pharmaceutical ingredients and their impurities. The application of both qualitative and quantitative NMR methods provides a high degree of confidence in the identity, structure, and purity of Sofosbuvir. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Sofosbuvir. The use of a systematic workflow, from forced degradation to detailed NMR analysis, ensures that potential impurities are thoroughly investigated, leading to safer and more effective medicines.
References
- 1. veeprho.com [veeprho.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. toref-standards.com [toref-standards.com]
- 4. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. emerypharma.com [emerypharma.com]
- 8. azooptics.com [azooptics.com]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. scispace.com [scispace.com]
- 11. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Quantitative ³¹P-NMR in Purity Assessment of Organophosphorus Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds. While ¹H-qNMR is widely used, its application to complex organophosphorus compounds can be challenging due to signal overlap and spectral complexity.[1] Quantitative ³¹P-NMR (³¹P-qNMR) offers a compelling alternative, leveraging the unique properties of the phosphorus-31 nucleus.[2] The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[2] Furthermore, ³¹P-NMR spectra are often simpler with a wide chemical shift range, which minimizes the risk of signal overlap between the analyte and the internal standard.[2][3] This application note provides a detailed overview and experimental protocols for the use of ³¹P-qNMR in the purity assessment of organophosphorus compounds.
Advantages of ³¹P-qNMR for Purity Assessment:
-
High Specificity: Directly probes the phosphorus atom, providing unambiguous signals for organophosphorus compounds.[2]
-
Simplified Spectra: Typically, organophosphorus compounds contain only one or a few phosphorus atoms, leading to simpler spectra compared to ¹H-NMR and reducing the likelihood of signal overlap.[2][3]
-
Wide Chemical Shift Range: The broad range of chemical shifts allows for better separation and identification of different phosphorus-containing species.[2]
-
High Sensitivity: The ³¹P nucleus is highly sensitive, enabling the detection and quantification of low-level impurities.[2]
-
Absolute Quantification: qNMR is a primary ratio method of analysis, allowing for direct quantification without the need for identical reference standards for each analyte.[2]
Experimental Workflow for ³¹P-qNMR Purity Assessment
The general workflow for performing a ³¹P-qNMR purity assessment involves several key steps from sample preparation to data analysis.
Caption: General workflow for ³¹P-qNMR purity assessment.
Detailed Experimental Protocols
Selection of Internal Standard and Deuterated Solvent
The appropriate selection of an internal standard (IS) and a deuterated solvent is critical for accurate and reproducible ³¹P-qNMR results.
Internal Standard Selection Criteria:
-
High Purity: The IS should have a certified high purity (≥99%).[4]
-
Chemical Stability: It must be stable and not react with the analyte or the solvent.[4][5]
-
Solubility: The IS must be fully soluble in the chosen deuterated solvent.[4]
-
Signal Separation: The ³¹P signal of the IS should be well-resolved from the signals of the analyte and any impurities.[2]
-
Single, Sharp Signal: Ideally, the IS should exhibit a single, sharp resonance in the ³¹P-NMR spectrum.
Commonly Used Internal Standards for ³¹P-qNMR:
| Internal Standard | Abbreviation | Common Solvents |
| Phosphonoacetic acid | PAA | D₂O, CD₃OD, DMSO-d₆ |
| Triphenyl phosphate | TPP | CDCl₃, DMSO-d₆ |
| Potassium dihydrogen phosphate | KH₂PO₄ | D₂O |
| O-phosphorylethanolamine | PEA | D₂O |
Solvent Selection:
The choice of deuterated solvent depends on the solubility of both the analyte and the internal standard. For compounds with exchangeable protons, aprotic solvents like DMSO-d₆ are often preferred over protic solvents like CD₃OD to avoid deuterium (B1214612) exchange, which can affect the integral intensity.[1]
Sample Preparation Protocol (Internal Standard Method)
-
Accurate Weighing: Accurately weigh a specific amount of the organophosphorus analyte and the selected internal standard into a clean vial. A mass ratio that results in a signal intensity ratio close to 1:1 is recommended for optimal accuracy.[5]
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.
-
Homogenization: Ensure the solution is homogeneous by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition Parameters
To obtain quantitative data, specific NMR acquisition parameters must be optimized.
Key Acquisition Parameters for Quantitative ³¹P-NMR:
| Parameter | Recommended Setting | Purpose |
| Pulse Angle | 90° flip angle | Ensures maximum signal for quantification. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Allows for full relaxation of all phosphorus nuclei between scans, which is crucial for accurate integration.[6] The T₁ (spin-lattice relaxation time) should be measured for both the analyte and the internal standard. |
| Acquisition Time (at) | Sufficiently long for good resolution | Typically 2-3 seconds. |
| Number of Scans (ns) | Dependent on sample concentration | Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 recommended). |
| Decoupling | Inverse-gated ¹H decoupling | Eliminates nuclear Overhauser effect (NOE) enhancements, which can lead to inaccurate integration.[6] |
| Spectral Width | Cover all expected ³¹P signals | Ensure all signals of interest are within the spectral window. |
Data Processing and Purity Calculation
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.1-0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral width to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = ( ( Ianalyte / Nanalyte ) / ( IIS / NIS ) ) * ( ( Manalyte / MIS ) * ( mIS / manalyte ) ) * PIS * 100
Where:
-
Ianalyte and IIS are the integral values of the analyte and internal standard signals, respectively.
-
Nanalyte and NIS are the number of phosphorus nuclei giving rise to the respective signals.
-
Manalyte and MIS are the molar masses of the analyte and internal standard.
-
manalyte and mIS are the masses of the analyte and internal standard.
-
PIS is the purity of the internal standard.
-
Case Studies: Quantitative Data Summary
The following tables summarize the results from published studies on the purity assessment of various organophosphorus compounds using ³¹P-qNMR, often in comparison with the established ¹H-qNMR method.
Table 1: Purity Determination of Cyclophosphamide Hydrate (CP) [7]
| Method | Internal Standard | Solvent | Purity (%) ± SD (n=10-11 labs) |
| ³¹P-qNMR | KH₂PO₄ | D₂O | 99.75 ± 0.53 |
| ¹H-qNMR | DSS-d₆ | D₂O | 99.76 ± 0.43 |
Table 2: Purity Determination of Sofosbuvir (SOF) [1][8]
| Method | Internal Standard | Solvent | Purity (%) ± SD |
| ³¹P-qNMR | Phosphonoacetic acid (PAA) | CD₃OD | 100.63 ± 0.95 |
| ¹H-qNMR | 1,4-BTMSB-d₄ | CD₃OD | 99.07 ± 0.50 |
| ³¹P-qNMR | Phosphonoacetic acid (PAA) | DMSO-d₆ | 99.10 ± 0.30 |
| ¹H-qNMR | 1,4-BTMSB-d₄ | DMSO-d₆ | 99.44 ± 0.29 |
Note: The discrepancy in CD₃OD was attributed to deuterium exchange with the internal standard, highlighting the importance of solvent selection.[1]
Table 3: Purity Determination of Brigatinib (BR) [3]
| Method | Internal Standard | Solvent | Purity (%) ± SD (multi-lab study) |
| ³¹P-qNMR | Phosphonoacetic acid (PAA) | CD₃OH | 97.94 ± 0.69 |
| ¹H-qNMR | 1,4-BTMSB-d₄ | CD₃OD | 97.26 ± 0.71 |
Logical Relationships in Method Development
The development of a robust ³¹P-qNMR method involves a logical progression of considerations to ensure accurate and reliable results.
Caption: Key considerations in ³¹P-qNMR method development.
Quantitative ³¹P-NMR is a highly valuable and reliable technique for the purity assessment of organophosphorus compounds, particularly for complex molecules where ¹H-qNMR may be less suitable.[1][2] By carefully selecting the internal standard and solvent, and by optimizing the NMR acquisition parameters, this method provides accurate and reproducible results. The case studies presented demonstrate excellent agreement between ³¹P-qNMR and the more established ¹H-qNMR method when appropriate experimental conditions are employed.[3][7][8] This makes ³¹P-qNMR an essential tool for quality control and purity determination in the pharmaceutical and chemical industries.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Isolation and Purification of Sofosbuvir Impurity A
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. During the synthesis of Sofosbuvir, various process-related impurities can be generated, including diastereomers, which possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
Sofosbuvir Impurity A has been identified as a diastereoisomer of Sofosbuvir, sharing the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ). Due to their similar physicochemical properties, the separation of diastereomers like Impurity A from the active pharmaceutical ingredient (API) presents a significant challenge in pharmaceutical manufacturing and quality control.
These application notes provide a detailed protocol for the isolation and purification of this compound from a mixture containing Sofosbuvir, primarily utilizing preparative High-Performance Liquid Chromatography (HPLC).
Principle of Separation
The isolation of this compound relies on the principles of chiral chromatography. Chiral Stationary Phases (CSPs) are designed to have specific stereoselective interactions with enantiomers or diastereomers. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in different retention times for the stereoisomers on the chromatographic column, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including nucleotide analogs like Sofosbuvir and its isomers.
This protocol will focus on a normal-phase preparative HPLC method, which often provides superior selectivity for chiral separations compared to reverse-phase chromatography.
Experimental Protocols
Sample Preparation
A crude mixture of Sofosbuvir containing this compound is required for this protocol. The following steps outline the preparation of the sample for injection into the preparative HPLC system.
-
Dissolution: Accurately weigh approximately 1 gram of the crude Sofosbuvir mixture.
-
Solvent Addition: Dissolve the weighed sample in the mobile phase to a final concentration of 10-20 mg/mL. The exact concentration may need to be optimized based on the solubility of the mixture and the loading capacity of the preparative column.
-
Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC system components.
Preparative HPLC Method for Isolation and Purification
The following preparative HPLC method is designed for the effective separation of Sofosbuvir and this compound.
Instrumentation:
-
Preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Fraction collector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Particle Size | 5 µm |
| Column Dimensions | 250 x 20 mm i.d. |
| Mobile Phase | n-Hexane : Ethanol (70:30, v/v) |
| Flow Rate | 18 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 mL (of a 10 mg/mL solution) |
| Run Time | 30 minutes |
Procedure:
-
System Equilibration: Equilibrate the preparative HPLC column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Chromatographic Run: Run the chromatography under the specified conditions.
-
Fraction Collection: Collect the fractions corresponding to the elution of this compound and Sofosbuvir based on the retention times observed in the chromatogram. Use a fraction collector set to trigger collection based on the detector signal.
-
Post-Run Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated compounds.
-
Solvent Evaporation: Pool the pure fractions of this compound and remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.
Analytical HPLC Method for Purity Assessment
An analytical scale HPLC method is necessary to assess the purity of the collected fractions and the final isolated product.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA |
| Particle Size | 5 µm |
| Column Dimensions | 250 x 4.6 mm i.d. |
| Mobile Phase | n-Hexane : Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification process. Note: This data is illustrative and may vary based on the specific composition of the starting crude mixture and the exact experimental conditions.
Table 1: Preparative HPLC Performance
| Compound | Retention Time (min) | Resolution (Rs) | Purity of Collected Fraction (%) | Recovery Yield (%) |
| This compound | ~15.2 | \multirow{2}{*}{> 1.8} | > 99.0 | ~85 |
| Sofosbuvir | ~18.5 | > 99.5 | ~90 |
Table 2: Characterization of Isolated this compound
| Parameter | Result |
| Appearance | White to off-white solid |
| Purity (by Analytical HPLC) | ≥ 99.0% |
| Molecular Formula | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 g/mol |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the isolation and purification of this compound.
Caption: Workflow for the Isolation of this compound.
Caption: Logical Relationship of Inputs and Outputs.
Conclusion
The protocol described provides a robust and effective method for the isolation and purification of this compound, a diastereomeric impurity of Sofosbuvir. The use of preparative chiral HPLC with a polysaccharide-based stationary phase allows for high-resolution separation, leading to the recovery of the impurity with high purity. This method is suitable for obtaining reference standards for analytical method development and for further toxicological or pharmacological studies. The efficiency of the separation is highly dependent on the choice of the chiral stationary phase and the optimization of the mobile phase composition. For larger scale purifications, Supercritical Fluid Chromatography (SFC) could be considered as a greener and often faster alternative to preparative HPLC.
Application Notes & Protocols for Forced Degradation Studies of Sofosbuvir
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][2][3] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.[4]
Sofosbuvir, a direct-acting antiviral agent, is a key medication in the treatment of Hepatitis C. Understanding its degradation behavior is crucial for formulation development, manufacturing, and storage. This document provides a detailed overview and protocols for conducting forced degradation studies on Sofosbuvir in accordance with ICH guidelines.
Regulatory Framework: ICH Q1A(R2) Guidelines
The ICH Q1A(R2) guideline stipulates that stress testing should be performed to identify the likely degradation products, which can help in understanding the intrinsic stability of the molecule and validating analytical procedures.[1][3][5] The recommended stress conditions include:
-
Hydrolysis: Across a wide range of pH values.
-
Oxidation: Using an appropriate oxidizing agent.
-
Photolysis: Exposure to light.
-
Thermal Stress: At elevated temperatures.[5]
The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without completely destroying the drug substance.[1][4]
Summary of Forced Degradation Data for Sofosbuvir
The following table summarizes the quantitative results from various forced degradation studies conducted on Sofosbuvir.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Degradation Products (DPs) Identified (m/z) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | DP I (m/z 488) | [6][7] |
| 1 N HCl | 10 hours | 80°C | Degradation Observed | Not specified | [8] | |
| Base Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | DP II (m/z 393.3) | [6][7] |
| 0.5 N NaOH | 24 hours | 60°C | Degradation Observed | Base Degradation Product-B (m/z 412.0900) | [8] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Not specified | 19.02% | DP III (m/z 393) | [6][7] |
| 30% H₂O₂ | 2 days | 80°C | Slight Degradation | Oxidative Degradation Product (m/z 528.1525) | [8] | |
| 6% H₂O₂ | 10 days | Room Temp | 11% | Not specified | [9] | |
| Thermal Degradation | Heat | 21 days | 50°C | No Degradation | None | [6] |
| Photolytic Degradation | UV Light/Sunlight | 21 days | Not specified | No Degradation | None | [6] |
| 254 nm | 24 hours | Not specified | Stable | None | [8] | |
| Neutral Hydrolysis | Water | Not specified | Not specified | Stable | None | [10][11] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Sofosbuvir.
1. Preparation of Stock Solution
-
Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug.
-
Dilute to the mark with methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute an aliquot of the stock solution with the appropriate solvent to a final concentration of 50 µg/mL for analysis.[6]
2. Acid Hydrolysis
-
To an appropriate volume of the Sofosbuvir stock solution, add an equal volume of 0.1 N HCl.
-
Reflux the solution at 70°C for 6 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute with methanol to a final concentration of 50 µg/mL and inject into the analytical system.[6]
3. Base Hydrolysis
-
To an appropriate volume of the Sofosbuvir stock solution, add an equal volume of 0.1 N NaOH.
-
Reflux the solution at 70°C for 10 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute with methanol to a final concentration of 50 µg/mL and inject into the analytical system.[6]
4. Oxidative Degradation
-
To an appropriate volume of the Sofosbuvir stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 7 days.[6]
-
After the specified time, dilute the solution with methanol to a final concentration of 50 µg/mL and inject into the analytical system.
5. Thermal Degradation
-
Place the solid Sofosbuvir drug substance in a thermostatically controlled oven at 50°C for 21 days.[6]
-
After the specified time, remove the sample, allow it to cool to room temperature, and prepare a 50 µg/mL solution in methanol for analysis.
6. Photolytic Degradation
-
Expose the solid Sofosbuvir drug substance to direct sunlight or a UV lamp at 254 nm for an extended period (e.g., 21 days for sunlight, 24 hours for UV lamp).[6][8]
-
After exposure, prepare a 50 µg/mL solution of the sample in methanol for analysis.
Analytical Methodology
A stability-indicating method is crucial for separating the degradation products from the parent drug. A common approach involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC Method
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent.[10][11]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 70:30 v/v or 50:50 v/v with 0.1% formic acid).[6][10][11]
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
Characterization of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.[11][12] A quadrupole-time of flight mass analyzer (QTOF-MS) can provide accurate mass measurements for proposing the elemental composition of the degradants.[12]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of Sofosbuvir.
Proposed Degradation Pathways of Sofosbuvir
Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [pharmastability.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Stability-Indicating Assay of Sofosbuvir
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection. To ensure its efficacy and safety, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for Sofosbuvir. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Sofosbuvir from its potential degradation products. The principle of this method is based on the differential partitioning of the analyte and its degradants between a nonpolar stationary phase (C18 column) and a polar mobile phase. By subjecting Sofosbuvir to forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic), the stability-indicating nature of the analytical method can be established. The method's ability to resolve the parent drug peak from any degradation product peaks demonstrates its specificity and suitability for stability studies.
Materials and Reagents
-
Sofosbuvir reference standard
-
Sofosbuvir tablets (for assay of pharmaceutical dosage form)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade ortho-phosphoric acid
-
Analytical reagent grade sodium hydroxide
-
Analytical reagent grade hydrochloric acid
-
Analytical reagent grade hydrogen peroxide
-
High purity water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of Sofosbuvir.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol: 0.1% Ortho-phosphoric acid in water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Stock Solution (for tablets, 1000 µg/mL): Weigh and powder not fewer than 20 Sofosbuvir tablets. Transfer an amount of powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.
Sample Working Solution (100 µg/mL): Pipette 10 mL of the filtered sample stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][2] The drug is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 6 hours.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 10 hours.[1] After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours.[2] Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the powdered drug in a hot air oven at 105°C for 48 hours. After exposure, weigh an amount of powder equivalent to 10 mg of Sofosbuvir, dissolve in the mobile phase, and dilute to 100 mL.
-
Photolytic Degradation: Expose the powdered drug to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, weigh an amount of powder equivalent to 10 mg of Sofosbuvir, dissolve in the mobile phase, and dilute to 100 mL.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation under each stress condition.
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | ~23%[1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | ~50%[1] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | ~19%[1] |
| Thermal Degradation | 105°C | 48 hours | No significant degradation[1] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | No significant degradation[1] |
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the Sofosbuvir peak from the degradation product peaks in the forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A typical linearity range for Sofosbuvir is 10-60 µg/mL.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Visualization of Workflows and Pathways
To provide a clear visual representation of the experimental processes and degradation pathways, the following diagrams are generated using the DOT language.
Caption: Experimental workflow for the stability-indicating assay of Sofosbuvir.
Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and stability-indicating for the determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products formed under various stress conditions, making it suitable for routine quality control and stability studies of Sofosbuvir. The provided protocols and data serve as a detailed guide for researchers to implement and validate this method in their laboratories.
References
Application Notes and Protocols for the Use of Sofosbuvir Impurity A as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its purity is critical to its efficacy and safety.[2][3] Pharmaceutical analysis of Sofosbuvir requires strict control of impurities that may arise during synthesis or degradation.[2]
This document provides detailed application notes and protocols for the use of Sofosbuvir Impurity A as a reference standard in the quality control of Sofosbuvir active pharmaceutical ingredient (API) and finished drug products.
This compound is a diastereoisomer of Sofosbuvir.[3][4] Its chemical and physical properties are detailed in the table below.
| Parameter | Information |
| Chemical Name | (R)-isopropyl 2-(((R)-(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| Synonyms | Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer |
| CAS Number | 1496552-16-9, 1190308-01-0 |
| Molecular Formula | C₂₂H₂₉FN₃O₉P[5] |
| Molecular Weight | 529.45 g/mol [5] |
Role of this compound Reference Standard
A well-characterized reference standard for this compound is essential for:
-
Peak Identification: Unambiguous identification of the Impurity A peak in a chromatogram of a Sofosbuvir test sample based on retention time.
-
Method Validation: Establishing the specificity of analytical methods to ensure they can accurately measure Sofosbuvir in the presence of its impurities.[6]
-
Quantitative Analysis: Accurate quantification of Impurity A in batches of Sofosbuvir API and drug products to ensure they meet regulatory specifications.
-
Stability Studies: Monitoring the formation of Impurity A under various stress conditions to understand the degradation pathways of Sofosbuvir.[7]
Quantitative Data and Acceptance Criteria
The acceptance criteria for impurities are typically established based on pharmacopeial monographs and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8] For diastereomeric impurities like this compound, in the absence of specific limits in major pharmacopeias, the general ICH Q3A/Q3B guidelines apply.[9]
| Parameter | Acceptance Criteria | Rationale / Reference |
| Reporting Threshold | ≥ 0.05% | ICH Q3A(R2) |
| Identification Threshold | > 0.10% | ICH Q3A(R2) |
| Qualification Threshold | > 0.15% | ICH Q3A(R2) for a maximum daily dose ≤ 2g. Sofosbuvir's typical dose is 400 mg.[9] |
| Typical Limit in Monographs | Not more than (NMT) 0.15% for any specified impurity. | Based on general principles for setting specifications.[8] |
Experimental Protocols
The following protocols describe the use of this compound reference standard in a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of related substances in Sofosbuvir.
Materials and Equipment
-
Reference Standards: Sofosbuvir, this compound
-
Chemicals: Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), Purified water (HPLC grade)
-
Equipment: HPLC system with UV detector, Analytical balance, Volumetric flasks, Pipettes, Sonicator, pH meter
Chromatographic Conditions
The following conditions are a representative example based on published methods for Sofosbuvir and its impurities.[10][11] Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[11] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[11] |
| Mobile Phase B | Acetonitrile[11] |
| Gradient / Isocratic | Isocratic: 50:50 (Mobile Phase A : Mobile Phase B)[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[11] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v)[10] |
Preparation of Solutions
4.3.1. Standard Stock Solutions
-
Sofosbuvir Stock Solution (approx. 400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10]
-
This compound Stock Solution (approx. 25 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4.3.2. System Suitability Solution (SSS)
-
Pipette 5 mL of the Sofosbuvir Stock Solution and 5 mL of the this compound Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.
4.3.3. Reference Solution (for Quantification)
-
Pipette 5 mL of the Sofosbuvir Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. From this, pipette 1 mL into a 100 mL volumetric flask and dilute to volume with the diluent. This final solution has a concentration of approximately 0.4 µg/mL (equivalent to 0.1% of the test concentration).
4.3.4. Test Solution
-
Accurately weigh a quantity of the Sofosbuvir API or powdered tablets equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10]
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. The final concentration is approximately 400 µg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Make replicate injections (e.g., five) of the System Suitability Solution.
-
Inject the Reference Solution.
-
Inject the Test Solution.
System Suitability Criteria
The system is deemed suitable for use if the following criteria are met based on the chromatograms from the System Suitability Solution:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Sofosbuvir peak and the this compound peak is not less than 2.0. |
| Tailing Factor | The tailing factor for the Sofosbuvir peak is not more than 2.0. |
| Relative Standard Deviation (RSD) | The %RSD of the peak area for replicate injections of Sofosbuvir is not more than 5.0%. |
Data Analysis and Calculations
4.6.1. Identification The peak corresponding to this compound in the chromatogram of the Test Solution is identified by comparing its retention time with that of the this compound peak in the chromatogram of the System Suitability Solution.
4.6.2. Quantification The percentage of this compound in the test sample is calculated using the following formula, assuming the response factor is 1.0 or by applying a pre-determined Relative Response Factor (RRF).
Calculation using External Standard Method (assuming RRF = 1.0):
Where:
-
Area_Imp_Sample = Peak area of Impurity A in the Test Solution
-
Area_Std_Ref = Peak area of Sofosbuvir in the Reference Solution
-
Conc_Std_Ref = Concentration of Sofosbuvir in the Reference Solution (µg/mL)
-
Conc_Sample = Concentration of Sofosbuvir in the Test Solution (µg/mL)
Note on Relative Response Factor (RRF): The RRF corrects for differences in the UV response between the impurity and the API.[12] If the RRF for Impurity A is not 1.0, it must be determined experimentally by comparing the slope of the calibration curve of the impurity to that of the API.[12][13] The calculation would then be adjusted:
Method Validation Summary
Any analytical method for impurity quantification must be validated according to ICH guidelines. The table below summarizes key validation parameters and typical results found in the literature for Sofosbuvir impurity analysis.[10][14]
| Validation Parameter | Typical Results / Acceptance Criteria |
| Specificity | The method should resolve the Impurity A peak from Sofosbuvir and other potential impurities. No interference from blank or placebo should be observed. |
| Linearity | A linear relationship between concentration and peak area should be established for Impurity A over a defined range (e.g., LOQ to 150% of the specification limit). Correlation coefficient (r²) should be > 0.99. |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.03% of the nominal test concentration. For a 400 µg/mL solution, this corresponds to 0.04-0.12 µg/mL.[10][11] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05-0.15% of the nominal test concentration. For a 400 µg/mL solution, this corresponds to 0.2-0.6 µg/mL.[10][11] |
| Accuracy | Recovery of Impurity A spiked into a sample matrix should be within 80-120%. |
| Precision (Repeatability & Intermediate) | The %RSD for multiple preparations should be ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate, mobile phase composition). |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship for Impurity Control
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usp.org [usp.org]
- 5. Sofosbuvir [simsonpharma.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. actascientific.com [actascientific.com]
- 8. bfarm.de [bfarm.de]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve peak shape and resolution in Sofosbuvir HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution in Sofosbuvir HPLC analysis.
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in HPLC analysis. The following table summarizes potential issues, their likely causes, and recommended solutions for the analysis of Sofosbuvir.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the basic nitrogens in Sofosbuvir, causing tailing.[1] | - Adjust Mobile Phase pH: Lower the mobile phase pH to 3-4 using an acidic modifier like 0.1% trifluoroacetic acid, 0.1% formic acid, or a phosphate (B84403) buffer.[2][3][4] This protonates the silanol groups, minimizing secondary interactions. - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups.[1] - Increase Ionic Strength: Add a salt like potassium phosphate to the mobile phase to further mask silanol interactions.[5] |
| Column Overload: Injecting too much sample can lead to peak distortion.[6] | - Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column. Prepare dilutions of the sample to find the optimal concentration.[7] | |
| Column Contamination/Deterioration: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.[6][8] | - Implement a Column Cleaning Protocol: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727), to remove contaminants.[6] - Use a Guard Column: Protect the analytical column from strongly retained impurities by using a guard column.[8][9] | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[9] | - Match Sample Solvent to Mobile Phase: Dissolve the Sofosbuvir standard and sample in the initial mobile phase composition whenever possible. |
| Column Overload: Similar to tailing, severe overloading can also manifest as peak fronting. | - Reduce Injection Volume or Concentration: Systematically decrease the sample load to determine if the peak shape improves. | |
| Broad Peaks | Low Column Efficiency: An old or poorly packed column will result in broad peaks. | - Replace the Column: If the column has been used extensively or subjected to harsh conditions, replacement may be necessary.[8] - Check System Suitability: Regularly perform system suitability tests, including theoretical plates and tailing factor, to monitor column performance.[2][4] |
| High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to peak broadening and reduced resolution.[6][10] | - Optimize Flow Rate: Reduce the flow rate. A common starting point for a 4.6 mm ID column is 1.0 mL/min.[2][3][11] | |
| Extra-Column Volume: Excessive tubing length or large internal diameter fittings can contribute to band broadening.[9] | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector. | |
| Poor Resolution | Inadequate Separation of Sofosbuvir and Impurities/Degradants: The mobile phase may not have the optimal selectivity for the analytes. | - Optimize Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[4][12][13] - Change Organic Modifier: If using methanol, try acetonitrile, or vice versa, as they offer different selectivities.[11][13] |
| Insufficient Retention: If peaks elute too early (close to the void volume), there is not enough interaction with the stationary phase for effective separation. | - Decrease Organic Solvent Percentage: Reduce the proportion of the organic component in the mobile phase to increase retention times and improve separation. | |
| Co-elution of Analytes: Peaks of interest are not fully separated. | - Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of Sofosbuvir and its impurities, leading to changes in retention and improved resolution.[4] - Consider a Different Stationary Phase: If optimization of the mobile phase is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) may be required. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Sofosbuvir analysis?
A1: A good starting point for Sofosbuvir analysis is a reversed-phase HPLC method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][12] The mobile phase can be a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer.[11][12][13] A common mobile phase composition is a ratio between 50:50 to 70:30 (v/v) of organic to aqueous phase.[2][12][13] The aqueous phase is often acidified with 0.1% formic acid or trifluoroacetic acid to a pH of around 3-4 to ensure good peak shape.[2][3] The flow rate is typically set to 1.0 mL/min, and UV detection is performed at approximately 260 nm, which is the λmax of Sofosbuvir.[2][3][13]
Q2: How does the pH of the mobile phase affect the peak shape of Sofosbuvir?
A2: The pH of the mobile phase plays a critical role in controlling the peak shape of Sofosbuvir. Sofosbuvir is a basic compound, and at a pH above its pKa, it can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1] By maintaining a low mobile phase pH (e.g., 3-4), the silanol groups are protonated and less likely to interact with the analyte, resulting in more symmetrical peaks.[4]
Q3: My resolution between Sofosbuvir and its degradation products is poor. What steps can I take to improve it?
A3: To improve resolution, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention and may improve separation.[4]
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and improve resolution.
-
Adjust the pH: Small changes in the mobile phase pH can affect the retention times of ionizable compounds differently, potentially leading to better separation.[4]
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution.[10]
-
Use a Different Column: If mobile phase optimization is not sufficient, consider a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.
Q4: I am observing peak fronting in my chromatogram. What is the likely cause?
A4: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the mobile phase.[9] This causes the analyte band to spread and travel too quickly at the beginning of the column. To resolve this, you should ideally dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent possible that can still dissolve your sample. Another potential cause is sample overload, so try injecting a smaller volume or a more dilute sample.
Q5: What are the key physicochemical properties of Sofosbuvir relevant to its HPLC analysis?
A5: Sofosbuvir is a prodrug that is a white to off-white crystalline solid.[14] It has high aqueous solubility and is classified as a BCS Class III drug.[14] Its solubility is pH-independent over a range of 1.2 to 7.7.[14] Being a nucleotide analogue, it possesses basic nitrogen atoms that can interact with silanol groups on silica-based columns.[15][16] Its molecular weight is 529.45 g/mol .[17]
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Prepare the Aqueous Phase: For a 1L solution of 0.1% formic acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare the Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Mix the Mobile Phase: For a 60:40 (v/v) acetonitrile:water mobile phase, mix 600 mL of acetonitrile with 400 mL of the 0.1% formic acid solution.
-
Degas the Mobile Phase: Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent bubble formation in the HPLC system.
-
pH Adjustment (if using a buffer): If using a phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to the desired value (e.g., 3.0) using phosphoric acid. Then, mix with the organic solvent and degas.
Protocol 2: System Suitability Testing
-
Prepare a Standard Solution: Prepare a standard solution of Sofosbuvir at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the standard solution five or six times.
-
Evaluate System Suitability Parameters: From the resulting chromatograms, calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5. A value greater than 2 is generally unacceptable.[2]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2% for replicate injections.[11]
-
Resolution (Rs): If analyzing with other compounds, the resolution between adjacent peaks should be greater than 1.5.[4]
-
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.
Caption: Key HPLC parameters and their influence on chromatographic outcomes.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. uhplcs.com [uhplcs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mastelf.com [mastelf.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Sofosbuvir - Wikipedia [en.wikipedia.org]
Strategies to minimize on-column degradation of Sofosbuvir.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize on-column degradation of Sofosbuvir during HPLC analysis.
Troubleshooting Guide
Q1: I am observing unexpected peaks and a loss of the main Sofosbuvir peak during my HPLC run. What could be the cause?
A1: This is a common sign of on-column degradation of Sofosbuvir. Sofosbuvir is known to be susceptible to degradation under both acidic and alkaline conditions.[1][2][3] The degradation may be catalyzed by the HPLC column's stationary phase, especially if the mobile phase pH is not optimal. Key factors to investigate are the mobile phase pH, the type of column being used, and the column temperature.
Q2: My Sofosbuvir peak is tailing and showing poor shape. How can I improve it?
A2: Peak tailing for basic compounds like Sofosbuvir can be due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. These interactions can also contribute to on-column degradation. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Ensure your mobile phase is buffered to a slightly acidic pH, typically between 3.0 and 5.0.[4][5] This helps to keep Sofosbuvir protonated and minimizes interaction with silanol groups.
-
Use of Mobile Phase Additives: Incorporating a buffer like phosphate (B84403) or an ion-pairing agent can help to mask the active silanol sites on the stationary phase.[4]
-
Column Choice: Consider using a modern, end-capped C18 or C8 column, or a column with a hybrid particle technology, which has fewer accessible silanol groups.
Q3: I am seeing a gradual shift in the retention time of Sofosbuvir over a sequence of injections. What should I check?
A3: A gradual shift in retention time can indicate a change in the column chemistry, which may be a result of slow on-column degradation of either the analyte or the stationary phase.
-
Mobile Phase Stability: Ensure your mobile phase is fresh and that the pH has not changed over time.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence.
-
Column Health: The stationary phase itself might be degrading, especially if operating at the edges of the recommended pH and temperature range for the column. Consider flushing the column or replacing it if the performance continues to decline.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Sofosbuvir during HPLC analysis?
A1: The primary degradation pathway for Sofosbuvir under typical reversed-phase HPLC conditions is hydrolysis. This can be either acid- or base-catalyzed, leading to the cleavage of the molecule.[1][2][3] The presence of active silanol groups on the column's stationary phase can exacerbate this degradation.
Q2: What is the optimal pH range for a mobile phase to ensure Sofosbuvir stability?
A2: Based on published stability-indicating methods, a slightly acidic pH range of 3.0 to 5.0 is recommended for the mobile phase when analyzing Sofosbuvir.[4][5] This range provides a good balance between chromatographic retention, peak shape, and minimizing on-column hydrolysis.
Q3: Which type of HPLC column is best suited for the analysis of Sofosbuvir?
A3: C18 and C8 columns are the most commonly used for the analysis of Sofosbuvir.[6][7][8] For minimizing on-column degradation, it is advisable to use a high-purity, modern, and well-end-capped C18 or C8 column. Columns based on hybrid particle technology can also offer enhanced pH stability and reduced silanol activity, which would be beneficial. While C18 columns provide higher hydrophobicity and retention, C8 columns can offer shorter analysis times.[8]
Q4: Can the column temperature affect the stability of Sofosbuvir?
A4: Yes, elevated temperatures can accelerate the rate of chemical reactions, including the on-column degradation of Sofosbuvir. It is generally recommended to perform the analysis at ambient or controlled room temperature unless higher temperatures are specifically required for separation efficiency, in which case the stability of Sofosbuvir at that temperature should be verified.
Q5: Are there any specific mobile phase additives that can help minimize degradation?
A5: Yes, using a buffer is highly recommended to control the mobile phase pH. Phosphate buffers are commonly used in the recommended pH range of 3.0 to 5.0.[4] Using additives like triethylamine (B128534) (TEA) in small concentrations can also help to mask silanol groups and improve peak shape, though its impact on Sofosbuvir's stability should be evaluated.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Details | Degradation Observed | Reference |
| Acidic Hydrolysis | 0.1N HCl | Significant Degradation | [1][2] |
| Alkaline Hydrolysis | 0.1N NaOH | Significant Degradation | [1][2] |
| Oxidative | 3-30% H2O2 | Degradation Observed | [1][2][3] |
| Thermal | 50-80°C | Generally Stable | [1][2][3] |
| Photolytic | UV light | Generally Stable | [1][2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir
This protocol is based on a validated stability-indicating method and is a good starting point for minimizing on-column degradation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Buffer: Prepare a phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.[4]
-
Mobile Phase Composition: A mixture of the phosphate buffer and acetonitrile (B52724) in a suitable ratio (e.g., 70:30 v/v).[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
Sample Diluent: Mobile phase.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the Sofosbuvir standard and sample solutions in the mobile phase.
-
Inject the solutions onto the HPLC system and record the chromatograms.
Mandatory Visualization
Caption: Experimental workflow to minimize on-column degradation of Sofosbuvir.
Caption: Troubleshooting logic for addressing on-column degradation of Sofosbuvir.
References
- 1. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. jddtonline.info [jddtonline.info]
- 5. wisdomlib.org [wisdomlib.org]
- 6. verjournal.com [verjournal.com]
- 7. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Welcome to the technical support center for the analysis of Sofosbuvir (B1194449) and its related substances. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving sensitive and accurate detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of Sofosbuvir and its related substances?
A1: The most prevalent analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] RP-HPLC is widely used for routine quality control analysis in bulk and pharmaceutical dosage forms, while LC-MS/MS offers higher sensitivity and is suitable for bioanalytical applications and pharmacokinetic studies.[4][5][6]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for Sofosbuvir and its impurities using HPLC?
A2: The LOD and LOQ values for Sofosbuvir and its related substances can vary depending on the specific HPLC method and instrumentation. However, several validated methods have reported values in the microgram per milliliter (µg/mL) and nanogram per milliliter (ng/mL) range. A summary of reported LOD and LOQ values is presented in the table below.
Q3: What are the critical parameters to consider when developing an HPLC method for Sofosbuvir analysis?
A3: Key parameters for HPLC method development for Sofosbuvir and its related substances include the choice of stationary phase (column), mobile phase composition and pH, flow rate, and detector wavelength. C18 columns are commonly used for separation.[1][2][7][8] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.[1][7][8][9] The pH of the mobile phase can significantly impact the retention and peak shape of Sofosbuvir and its impurities.[10] A detection wavelength of around 260-265 nm is typically employed as Sofosbuvir shows significant UV absorbance in this region.[1][7][11]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Sofosbuvir and its related substances.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows tailing or fronting peaks for Sofosbuvir. What could be the cause and how can I resolve it?
-
Answer: Poor peak shape is a common issue in HPLC analysis.[10][12]
-
Potential Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing.[13]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its interaction with the stationary phase.[10][12]
-
Column Overload: Injecting too much sample can lead to peak fronting.[12][14]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in distorted peaks.[10]
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Try slightly adjusting the pH of the aqueous component of your mobile phase. For basic compounds like Sofosbuvir, a lower pH (around 2.5-3.5) can suppress silanol interactions.[13]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) to minimize secondary interactions.[15]
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[14]
-
Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.[10]
-
-
Issue 2: Low Detection Sensitivity
-
Question: I am not achieving the desired sensitivity for the detection of Sofosbuvir-related substances. How can I enhance the detection sensitivity?
-
Answer: Enhancing detection sensitivity is crucial for the analysis of impurities and low-concentration samples.
-
Strategies to Enhance Sensitivity:
-
Optimize Detector Wavelength: Ensure you are using the wavelength of maximum absorbance for Sofosbuvir and its impurities, which is typically around 260 nm.[1][7][15]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening or distortion.[14]
-
Sample Pre-concentration: If working with low-concentration samples, consider a sample pre-concentration step using techniques like solid-phase extraction (SPE).
-
Switch to a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (LC-MS/MS).[4][5][6] LC-MS/MS offers significantly higher sensitivity and selectivity.
-
Improve Mobile Phase Composition: The choice of organic modifier and additives in the mobile phase can sometimes influence ionization efficiency in LC-MS, thereby affecting sensitivity.
-
-
Issue 3: Poor Resolution Between Peaks
-
Question: I am observing co-elution or poor resolution between the Sofosbuvir peak and an impurity peak. What steps can I take to improve the separation?
-
Answer: Achieving baseline resolution is essential for accurate quantification.[14]
-
Troubleshooting Steps for Poor Resolution:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases in your mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.[14]
-
Use a Different Column: A column with a different stationary phase chemistry, smaller particle size, or longer length can provide better separation.
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experimenting with different column temperatures may improve separation.[14]
-
-
Data Presentation
Table 1: Summary of Reported HPLC Method Parameters for Sofosbuvir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1][7] | Kromasil C18 (250mm × 4.6mm, 5µm)[2] | Kromosil C18 (250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50 v/v)[1][7] | Buffer:Acetonitrile (45:55 v/v)[2] | Acetonitrile:0.1% Orthophosphoric acid (35:65 v/v)[8] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[2] | Not Specified |
| Detection | UV at 260.0 nm[1][7] | UV at 260 nm[2] | Not Specified |
| Retention Time | 3.674 min[1][7] | 2.124 min[2] | 2.516 min[8] |
Table 2: Reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir and Related Substances
| Analyte | Method | LOD | LOQ |
| Sofosbuvir | RP-HPLC[1][7] | 0.04 µg/mL | 0.125 µg/mL |
| Phosphoryl Impurity | RP-HPLC[1][7] | 0.12 µg/mL | 0.375 µg/mL |
| Sofosbuvir | RP-HPLC[8] | 1.22 µg/mL | 3.70 µg/mL |
| Sofosbuvir | RP-HPLC[16] | 0.002754 mg/mL | 0.009181 mg/mL |
| Sofosbuvir | RP-HPLC[17] | 0.054 µg/mL | 0.135 µg/mL |
| Sofosbuvir | LC-MS/MS[4][6] | 0.3 ng/mL | - |
| Sofosbuvir | LC-MS/MS[18] | - | 0.5 ng/mL |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Sofosbuvir and its Phosphoryl Impurity [1][7]
This protocol is based on a validated RP-HPLC method for the simultaneous estimation of Sofosbuvir and its process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260.0 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity into a 100 mL volumetric flask.[7]
-
Add about 70 mL of diluent (water:acetonitrile 50:50 v/v) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent.
-
Pipette 5 mL of this stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[7]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation.
-
Protocol 2: LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir in Human Plasma [4][6]
This protocol describes a sensitive LC-MS/MS method for the quantification of Sofosbuvir in human plasma, suitable for pharmacokinetic studies.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax SB-C18 (4.6 × 50 mm, 5 µm)
-
Mobile Phase: A 50:50 (v/v) mixture of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile.
-
Elution Mode: Isocratic
-
Flow Rate: 0.7 mL/min
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL aliquot of human plasma, add the internal standard.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for the analysis of Sofosbuvir using HPLC.
Caption: A troubleshooting guide for addressing poor peak shape in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. verjournal.com [verjournal.com]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | CoLab [colab.ws]
- 7. d-nb.info [d-nb.info]
- 8. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 9. pharmascholars.com [pharmascholars.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fortunejournals.com [fortunejournals.com]
- 12. uhplcs.com [uhplcs.com]
- 13. agilent.com [agilent.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 16. jptcp.com [jptcp.com]
- 17. researchgate.net [researchgate.net]
- 18. jyoungpharm.org [jyoungpharm.org]
Impact of solvent choice on the stability of Sofosbuvir impurity A.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of Sofosbuvir (B1194449) impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir impurity A and under what conditions is it typically formed?
A1: this compound is a known degradation product of the antiviral drug Sofosbuvir.[1] It is primarily formed under basic (alkaline) hydrolysis conditions.[1] One specific form of base degradation impurity-A has been identified as (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate, with a molecular weight of 453.13 and a molecular formula of C16H25FN3O9P.[1] Another source identifies this compound as a diastereoisomer of Sofosbuvir.[][3]
Q2: How does solvent choice impact the stability of Sofosbuvir and the formation of its impurities?
A2: Solvent choice is critical during synthesis, formulation, and analytical testing as it can significantly influence the degradation of Sofosbuvir and the generation of impurities.[4] While specific studies on the stability of isolated this compound in various organic solvents are not extensively documented in the provided search results, the forced degradation studies of Sofosbuvir itself offer significant insights. The presence of acidic, basic, or oxidative conditions, often in aqueous or partially aqueous solvent systems, is the primary driver of degradation.[1][5][6] For analytical purposes, solvents like methanol (B129727), acetonitrile, and water are commonly used.[7][8][9] The stability of Sofosbuvir and its impurities in these analytical solutions is generally considered adequate for the duration of the analysis, especially when stored at controlled temperatures (e.g., 2-8°C).[1]
Q3: What are the recommended storage conditions for solutions containing Sofosbuvir and its impurities to minimize degradation?
A3: To minimize degradation, solutions of Sofosbuvir and its impurities should be stored at refrigerated temperatures (2-8°C).[1] For longer-term storage of reference standards, temperatures of -20°C or -80°C are recommended.[3] It is also crucial to use high-purity solvents and protect solutions from light and extreme pH conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks observed during HPLC analysis of Sofosbuvir. | Degradation of Sofosbuvir in the analytical solvent or sample matrix. | - Prepare fresh samples and standards. - Ensure the pH of the mobile phase is controlled. - Check the stability of Sofosbuvir in the chosen sample solvent by analyzing the sample at different time points after preparation. - Store stock solutions and samples at 2-8°C.[1] |
| High levels of Impurity A detected in a batch. | Exposure to basic conditions during the manufacturing process or storage. | - Review the manufacturing process for any steps involving alkaline solvents or reagents. - Ensure adequate neutralization after any basic steps. - Investigate storage conditions for potential exposure to alkaline environments. |
| Inconsistent analytical results for Impurity A. | Instability of the impurity in the analytical solvent. | - Verify the stability of the Impurity A reference standard in the chosen solvent. - Consider using a different, more inert solvent for sample preparation if instability is confirmed. - Minimize the time between sample preparation and analysis. |
| Formation of unknown degradation products. | Stress conditions other than basic hydrolysis, such as oxidation or acid hydrolysis. | - Sofosbuvir is known to degrade under acidic and oxidative conditions.[1][5] - Protect the sample from strong oxidizing agents and acidic environments. - Use degassed solvents for sample preparation and mobile phases to minimize oxidative degradation. |
Data Summary
The following tables summarize the quantitative data from forced degradation studies of Sofosbuvir, which lead to the formation of impurities including Impurity A.
Table 1: Summary of Sofosbuvir Forced Degradation Studies
| Stress Condition | Solvent/Reagent | Temperature | Duration | Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 1 N HCl | 80°C (reflux) | 10 hours | 8.66 | Acid degradation impurity |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23 | DP I (m/z 488) |
| Base Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97 | Impurity-A (28.80%) and Impurity-B (17.17%) |
| Base Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50 | DP II (m/z 393.3) |
| Oxidation | 30% H₂O₂ | 80°C | 48 hours | 0.79 | Oxidative degradation product |
| Oxidation | 3% H₂O₂ | Room Temp | 7 days | 19.02 | DP III (m/z 393) |
| Thermal | - | 50°C | 21 days | No degradation | - |
| Photolytic | 254 nm UV light | - | 24 hours | No degradation | - |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of Sofosbuvir
This protocol outlines a general procedure for conducting forced degradation studies on Sofosbuvir to investigate the formation of impurities.
-
Preparation of Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir in 100 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to obtain a stock solution of 1 mg/mL.[5]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.
-
Heat the solution at 80°C for 48 hours.[1]
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).[5]
-
After the specified time, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours).[1]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies of Sofosbuvir.
Caption: Simplified degradation pathways of Sofosbuvir under different stress conditions.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. svkm-iop.ac.in [svkm-iop.ac.in]
- 9. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Technical Support Center: Robustness Testing for Analytical Methods of Sofosbuvir Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Sofosbuvir impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| TSG-001 | Why am I seeing significant shifts in the retention times of Sofosbuvir and its impurities when I slightly change the mobile phase pH? | Sofosbuvir and its impurities may have ionizable functional groups, making their retention highly sensitive to pH changes in the mobile phase. | - Verify pH Meter Calibration: Ensure the pH meter is properly calibrated before preparing the mobile phase buffer. - Buffer Capacity: Confirm that the buffer concentration is adequate to resist pH shifts when the organic modifier is added. - Evaluate pKa: Consider the pKa values of Sofosbuvir and its impurities. Work in a pH range where small variations will have a minimal impact on the ionization state of the analytes. - Method Modification: If sensitivity persists, it may be necessary to operate at a pH further away from the pKa of the analytes or to use a different buffer system. |
| TSG-002 | My system suitability test (SST) is failing for peak tailing after changing the column to a new batch of the same type. | Variations in packing material between different batches of columns can affect peak shape. The silanol (B1196071) activity of the stationary phase might differ. | - Column Equilibration: Ensure the new column is thoroughly equilibrated with the mobile phase. - Mobile Phase Modifier: The addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase can help to reduce peak tailing caused by silanol interactions. - Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase to avoid peak distortion. |
| TSG-003 | I am observing inconsistent resolution between the main Sofosbuvir peak and a closely eluting impurity when the flow rate is varied. | Flow rate variations can impact the efficiency of the separation. A change in flow rate alters the linear velocity of the mobile phase, which can affect the mass transfer of analytes between the stationary and mobile phases. | - Optimize Flow Rate: The original flow rate may not be optimal for this critical peak pair. Perform a study by varying the flow rate in smaller increments (e.g., ± 0.1 mL/min) to find the sweet spot for resolution. - Check for Extra-Column Volume: Excessive dead volume in the HPLC system can lead to band broadening and loss of resolution. Check all connections and tubing. - Gradient Profile: If using a gradient method, a shallower gradient at the point of elution for the critical pair may improve resolution. |
| TSG-004 | The peak areas for my impurities are not consistent when I change the column temperature. | The viscosity of the mobile phase and the solubility of the analytes can change with temperature, affecting the chromatography. Degradation of thermally labile impurities could also be a factor. | - Ensure Thermal Equilibration: Allow the column and mobile phase to fully equilibrate at the set temperature before starting the analysis. - Investigate Analyte Stability: Perform a stability study of the sample solution at the elevated temperature to check for degradation. - Method Re-optimization: If temperature has a significant impact, it may be necessary to re-optimize other parameters like the mobile phase composition to achieve consistent results at a specific temperature. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What are the typical parameters to be varied during the robustness testing of an HPLC method for Sofosbuvir impurities? | According to ICH guidelines and common practice, the following parameters are typically varied: - Mobile phase pH (e.g., ± 0.2 units).[1] - Mobile phase organic composition (e.g., ± 2% absolute).[1] - Flow rate (e.g., ± 10% of the nominal flow rate).[1][2] - Column temperature (e.g., ± 5 °C).[1] - Wavelength of detection (e.g., ± 3-5 nm).[2] - Different column batches and/or manufacturers. |
| FAQ-002 | What are the acceptable limits for the variation of results in a robustness study? | The acceptance criteria should be pre-defined. Generally, the system suitability parameters should remain within the limits established for the method. For example, the relative standard deviation (%RSD) for replicate injections should typically be less than 2%.[3][4] The resolution between critical peak pairs should be maintained above a specified value (e.g., >1.5). Changes in retention time are expected, but the elution order should not change. |
| FAQ-003 | How do forced degradation studies relate to robustness testing? | Forced degradation studies are used to demonstrate the stability-indicating nature of an analytical method by showing that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[1][5] While not strictly part of robustness testing, the data from these studies are crucial for identifying potential impurities that need to be tracked and for ensuring the method is specific. Robustness testing then ensures that the method remains reliable for separating these impurities under minor variations in analytical conditions. |
| FAQ-004 | What should I do if my method is found not to be robust for a particular parameter? | If a method is found to be sensitive to a particular parameter, this parameter should be more tightly controlled in the analytical procedure. For example, if small changes in pH significantly affect the results, the method protocol should specify the use of a calibrated pH meter and potentially a more robust buffer system. The acceptable range for that parameter should be narrowed in the method documentation. |
| FAQ-005 | Can I use a design of experiments (DoE) approach for robustness testing? | Yes, a DoE approach is highly recommended for robustness testing as it allows for the simultaneous investigation of multiple parameters and their interactions in a structured and efficient manner. This can provide a more comprehensive understanding of the method's robustness compared to the one-factor-at-a-time (OFAT) approach. |
Experimental Protocols
Protocol 1: Robustness Study for a Validated RP-HPLC Method
This protocol describes a typical robustness study for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Sofosbuvir and its process-related impurities.
1. Standard and Sample Preparation:
-
Prepare a standard solution of Sofosbuvir and a spiked sample solution containing known impurities at their specified limits.
-
The diluent should ideally be the mobile phase.
2. Chromatographic Conditions (Nominal):
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[6]
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 260 nm.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
3. Variation of Parameters:
-
Intentionally vary the following parameters, one at a time, from the nominal conditions:
-
Flow Rate: 0.9 mL/min and 1.1 mL/min.
-
Mobile Phase Composition: 48:52 and 52:48 (acetonitrile:water with 0.1% TFA).
-
Column Temperature: 25 °C and 35 °C.
-
Wavelength: 258 nm and 262 nm.
-
pH of Aqueous Phase: Prepare the aqueous component of the mobile phase at pH ± 0.2 units of the original pH.
-
4. System Suitability and Data Analysis:
-
For each condition, inject the standard solution in replicate (e.g., n=6) and the spiked sample solution.
-
Evaluate system suitability parameters: tailing factor, theoretical plates, and %RSD of peak areas.
-
Assess the resolution between Sofosbuvir and the closest eluting impurity.
-
Calculate the percentage recovery and content of the impurities in the spiked sample.
-
Compare the results with the predefined acceptance criteria.
Data Presentation
Table 1: Example Data from a Robustness Study of an RP-HPLC Method for Sofosbuvir
| Parameter Varied | Variation | Retention Time of Sofosbuvir (min) | Resolution (Sofosbuvir/Impurity A) | Tailing Factor (Sofosbuvir) | %RSD of Standard Area (n=6) |
| Nominal Condition | - | 3.67 | 2.5 | 1.1 | 0.8 |
| Flow Rate (mL/min) | 0.9 | 4.08 | 2.6 | 1.1 | 0.9 |
| 1.1 | 3.34 | 2.4 | 1.1 | 0.7 | |
| Organic Phase (%) | 48 | 3.92 | 2.7 | 1.2 | 1.0 |
| 52 | 3.45 | 2.3 | 1.1 | 0.8 | |
| Temperature (°C) | 25 | 3.75 | 2.4 | 1.2 | 0.9 |
| 35 | 3.59 | 2.6 | 1.1 | 0.7 |
Table 2: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent and Duration | Degradation (%) | Degradation Products Observed |
| Acid Hydrolysis | 0.1N HCl, 6 hours | 23%[5] | DP I (m/z 488)[5] |
| Alkaline Hydrolysis | 0.1N NaOH, 10 hours | 50%[5] | DP II (m/z 393.3)[5] |
| Oxidative Degradation | 3% H₂O₂, 7 days | 19.02%[5] | DP III (m/z 393)[5] |
| Thermal Degradation | 50°C, 21 days | No degradation observed[5] | None |
| Photolytic Degradation | Sunlight, 21 days | No degradation observed[5] | None |
Visualizations
Caption: Workflow for a typical robustness testing study.
Caption: Logic diagram for troubleshooting robustness test failures.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. rjptonline.org [rjptonline.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Method Development for Sofosbuvir Impurities
Welcome to the technical support center for analytical method development and troubleshooting for Sofosbuvir and its impurities. This resource provides practical guidance, detailed experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant peak tailing for the main Sofosbuvir peak. What are the potential causes and solutions?
A1: Troubleshooting Guide for Peak Tailing
Peak tailing is a common issue that can compromise peak integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Potential Cause 1: Secondary Silanol (B1196071) Interactions
-
Explanation: Free silanol groups on the silica-based C18 column can interact with basic functional groups on Sofosbuvir, causing tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase by adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid.[1][2] This protonates the silanol groups, minimizing secondary interactions.
-
Use a Different Column: Switch to an end-capped column (e.g., X-Bridge) or a column with a different stationary phase (e.g., Phenyl-Hexyl) to reduce silanol activity.[3]
-
-
-
Potential Cause 2: Column Overload
-
Explanation: Injecting too high a concentration of the sample can saturate the column, leading to asymmetrical peak shapes.
-
Solution: Dilute the sample and reinject. A typical concentration for analysis is in the range of 10-50 µg/mL.[4]
-
-
Potential Cause 3: Column Degradation
-
Explanation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or high temperatures, exposing more active sites.
-
Solution: Replace the column with a new one of the same type. Implement a column washing procedure after each sequence to prolong its life.
-
Q2: We are struggling with the co-elution of a critical impurity with the main Sofosbuvir peak. How can we improve the resolution?
A2: Troubleshooting Guide for Poor Resolution & Co-elution
Achieving adequate separation between the active pharmaceutical ingredient (API) and its impurities is critical for accurate quantification.
-
Potential Cause 1: Inadequate Mobile Phase Strength or Selectivity
-
Explanation: The organic/aqueous ratio of the mobile phase may not be optimal for separating closely eluting compounds.
-
Solution:
-
Modify the Gradient: If using a gradient method, make the gradient shallower (i.e., decrease the rate of change in organic solvent concentration). This increases the interaction time with the stationary phase and can improve separation.[1]
-
Change the Organic Modifier: If using acetonitrile (B52724), try switching to methanol (B129727) or a combination of both. Different organic solvents alter the selectivity of the separation.
-
Adjust the Buffer: Experiment with different buffers or buffer concentrations (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) in the aqueous phase.[5][6]
-
-
-
Potential Cause 2: Incorrect Stationary Phase
-
Explanation: The chosen column chemistry (e.g., C18) may not provide sufficient selectivity for the specific impurity.
-
Solution: Screen different column chemistries. Columns like Phenyl, Cyano, or PFP (Pentafluorophenyl) offer different retention mechanisms (e.g., pi-pi interactions) that can resolve impurities that are difficult to separate on a C18 column.[3]
-
-
Potential Cause 3: Suboptimal Flow Rate or Temperature
-
Explanation: Flow rate and temperature affect chromatographic efficiency.
-
Solution:
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, though it will increase the run time.
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency, but it may also decrease retention times and potentially worsen resolution for some pairs. Experiment with temperatures between 25°C and 40°C.
-
-
Q3: During forced degradation studies, we see many new peaks. How do we confirm if these are actual degradation products or artifacts?
A3: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method.[7][8]
-
Potential Cause 1: Contamination from Reagents
-
Explanation: The reagents used for stress testing (e.g., HCl, NaOH, H₂O₂) may contain impurities that show up in the chromatogram.
-
Solution: Run a blank injection for each stress condition. This involves preparing a blank sample containing only the mobile phase and the stress reagent (e.g., acid, base) and injecting it into the system. This will help identify any peaks originating from the reagents themselves.
-
-
Potential Cause 2: Mobile Phase Degradation
-
Explanation: Some mobile phase components can degrade over time, especially when exposed to light or air, creating extraneous peaks.
-
Solution: Always use freshly prepared mobile phase for your analysis.
-
-
Potential Cause 3: Leachables from Sample Vials or Containers
-
Explanation: Components from the container closure system can leach into the sample solution, especially under harsh degradation conditions (e.g., high temperature).
-
Solution: Use high-quality, inert vials (e.g., silanized glass) and run a placebo blank (a sample containing all excipients but no API) under the same stress conditions to identify any peaks not related to the drug substance.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and degradation results from published methods. This data can serve as a starting point for method development.
Table 1: Example HPLC/UPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Method 1 (UPLC)[3] | Method 2 (HPLC)[2] | Method 3 (HPLC)[1] |
| Column | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm) | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | C18 Column |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | Gradient | Isocratic (50:50) | Isocratic (50:50) |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 260 nm | 260 nm | 261 nm |
| Retention Time (SOF) | ~2.5 min (Standard) | 3.67 min | ~4.5 min |
Table 2: Summary of Forced Degradation Behavior of Sofosbuvir
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl, 80°C, 10h | Significant Degradation (8.66%) | [3] |
| Base Hydrolysis | 0.5N NaOH, 60°C, 24h | Extensive Degradation (45.97%) | [3] |
| Oxidative | 30% H₂O₂, 80°C, 2 days | Minor Degradation (0.79%) | [3] |
| Thermal | Heat | Stable | [1] |
| Photolytic | UV Light (254 nm) | Stable | [1][3] |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method
This protocol is adapted from a method designed to separate Sofosbuvir from its forced degradation products.[3]
-
Chromatographic System: UPLC system with a PDA detector.
-
Column: X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Milli-Q water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a suitable ratio of A:B to retain Sofosbuvir.
-
Implement a linear gradient to increase the percentage of Mobile Phase B over 10-15 minutes to elute impurities.
-
Return to initial conditions and equilibrate the column for 3-5 minutes before the next injection.
-
-
Flow Rate: 0.8 mL/min (typical for UPLC).
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of Sofosbuvir in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Dilute with the same solvent to a working concentration of approximately 15 µg/mL.[3]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stressing Sofosbuvir to generate potential degradation products as per ICH guidelines.[1][3]
-
Acid Degradation: Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for 10 hours.[3] Cool, neutralize with an appropriate amount of NaOH, and dilute with mobile phase to the target concentration.
-
Base Degradation: Dissolve Sofosbuvir in 0.5N NaOH and maintain at 60°C for 24 hours.[3] Cool, neutralize with HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and keep at 80°C for two days.[3] Dilute with mobile phase.
-
Thermal Degradation: Expose solid drug powder to 50°C for 21 days.[1] Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose solid drug powder to UV light (254 nm) for 24 hours.[3] Dissolve and dilute to the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating method.
Visualizations
Caption: Workflow for Sofosbuvir impurity method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 5. ijper.org [ijper.org]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
Mitigating matrix effects in bioanalytical methods for Sofosbuvir.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalytical analysis of Sofosbuvir.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalysis of Sofosbuvir, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or inconsistent Sofosbuvir signal intensity in plasma/serum samples.
-
Question: My Sofosbuvir peak area is significantly lower in plasma samples compared to the neat standard, and the results are not reproducible. What could be the cause?
-
Answer: This is a classic sign of ion suppression , a major form of matrix effect.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), are likely interfering with the ionization of Sofosbuvir in the mass spectrometer's ion source, leading to a reduced signal.[2][3]
Issue 2: Poor recovery of Sofosbuvir during sample preparation.
-
Question: I am experiencing low recovery of Sofosbuvir after my sample extraction procedure. How can I improve this?
-
Answer: Low recovery can be due to several factors related to your chosen sample preparation method. For Liquid-Liquid Extraction (LLE) , the choice of organic solvent is critical. If the solvent is not optimal for Sofosbuvir's polarity, extraction efficiency will be poor. For Solid-Phase Extraction (SPE) , the issue could be improper conditioning of the cartridge, incorrect pH of the sample or elution solvent, or an inappropriate sorbent type for Sofosbuvir. Ensure the chosen method is optimized for the physicochemical properties of Sofosbuvir.
Issue 3: High variability in results between different plasma lots.
-
Question: My quality control (QC) samples are showing high variability when I use different lots of blank plasma. Why is this happening?
-
Answer: This indicates a relative matrix effect , where the composition of the biological matrix varies from lot to lot, causing different degrees of ion suppression or enhancement. This variability can significantly impact the accuracy and precision of the assay. The solution lies in developing a more robust sample preparation method that effectively removes these variable interferences or using a stable isotope-labeled internal standard that can compensate for these differences.
Issue 4: Observing a drop in signal intensity during a batch run.
-
Question: The signal for Sofosbuvir seems to decrease over the course of an analytical run. What should I investigate?
-
Answer: This could be due to the accumulation of matrix components, especially phospholipids, on the analytical column or in the MS ion source.[4] This buildup can lead to a progressive increase in ion suppression. Implementing a more effective sample clean-up procedure to remove phospholipids is crucial. Additionally, ensuring proper chromatographic separation with a divert valve to direct the early-eluting salts and phospholipids to waste can help protect the MS source.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern for Sofosbuvir bioanalysis?
A1: A matrix effect is the alteration of analyte response (in this case, Sofosbuvir) due to the presence of co-eluting, interfering components in the sample matrix (e.g., plasma, serum).[1] It can manifest as ion suppression (decreased response) or ion enhancement (increased response).[3] This is a significant concern because it can lead to inaccurate and imprecise quantification of Sofosbuvir, compromising the reliability of pharmacokinetic and toxicokinetic studies.[5]
Q2: What are the primary causes of matrix effects in plasma-based Sofosbuvir assays?
A2: The most common culprits for matrix effects in plasma are phospholipids from cell membranes.[4] Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants and dosing vehicles, can also contribute to matrix effects.[3]
Q3: How can I quantitatively assess the matrix effect for Sofosbuvir?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is done by comparing the peak area of Sofosbuvir spiked into an extracted blank matrix with the peak area of Sofosbuvir in a neat solution at the same concentration. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[3] Regulatory guidelines recommend assessing the matrix effect using at least six different lots of the biological matrix.
Q4: Which sample preparation technique is best for minimizing matrix effects for Sofosbuvir?
A4: The choice of sample preparation method significantly impacts the degree of matrix effect. While Protein Precipitation (PPT) is simple and fast, it is often less effective at removing phospholipids and may lead to significant matrix effects.[4][6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[7][8] Studies have shown that for Sofosbuvir, SPE can provide better recovery and lower matrix effects compared to LLE.[7] The optimal method will depend on the specific requirements of the assay, such as sensitivity and throughput.
Q5: Can an internal standard eliminate matrix effects?
A5: An internal standard (IS) can compensate for, but not eliminate, the matrix effect. A stable isotope-labeled (SIL) internal standard of Sofosbuvir (e.g., Sofosbuvir-d6) is the ideal choice.[7] Since a SIL-IS has nearly identical chemical and physical properties to Sofosbuvir, it will be affected by the matrix in the same way, allowing for accurate correction of signal variability.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Sofosbuvir Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 96.21 - 103.36[4] | 97.3 - 109.8[4] | Simple, fast, low cost | High risk of significant matrix effects, less clean extract[4][6] |
| Liquid-Liquid Extraction (LLE) | ~80-85[6][9] | Generally lower than PPT | Good for removing salts and some phospholipids | Can be labor-intensive, requires solvent optimization[10] |
| Solid-Phase Extraction (SPE) | >90[7][11] | Minimal (close to 100%)[7] | Provides the cleanest extracts, highly effective at removing phospholipids | More complex and costly than PPT and LLE |
Note: Values are compiled from different studies and should be considered as representative. Actual performance may vary based on the specific protocol and matrix.
Experimental Protocols
1. Protein Precipitation (PPT) Protocol
This protocol is a general guideline for the simple and rapid extraction of Sofosbuvir from plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, quality control, or blank.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Sofosbuvir-d6 in methanol) to all samples except the blank.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube. The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.[12]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[4]
2. Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a more selective method for extracting Sofosbuvir from plasma.
-
Sample Aliquoting: To a glass tube, add 500 µL of human plasma sample.[13]
-
Internal Standard Spiking: Add the internal standard solution.
-
Extraction Solvent Addition: Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[6][13]
-
Mixing: Cap the tubes and mix on a reciprocating shaker for 20 minutes.[6][13]
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[6][13]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[13]
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.[13]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[13]
3. Solid-Phase Extraction (SPE) Protocol
This protocol provides the most thorough sample cleanup for high-sensitivity analysis.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Sample Loading: To 200 µL of plasma, add 100 µL of 1% formic acid to aid in protein disruption and analyte binding.[7] Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.
-
Elution: Elute Sofosbuvir and the internal standard from the cartridge using 1 mL of methanol or another suitable elution solvent.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Full Validation of an HPLC Method for Sofosbuvir Impurity A Analysis According to ICH Guidelines
This guide provides a comprehensive comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Sofosbuvir impurity A, benchmarked against an alternative HPLC method. The experimental protocols and data presented adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering researchers, scientists, and drug development professionals a practical framework for analytical method validation.[1][2][3]
Introduction to HPLC Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] For pharmaceutical analysis, this is a regulatory requirement to ensure the quality and safety of drug substances and products.[5][6] This guide focuses on the validation of an HPLC method for quantifying this compound, a critical step in ensuring the purity of the final drug product. The validation encompasses several key parameters: specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5]
Comparative Overview of HPLC Methods
Two distinct HPLC methods are compared for the analysis of this compound. Method A represents the primary validated method, while Method B serves as a common alternative, highlighting differences in stationary phase and mobile phase composition.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A (Primary Validated Method) | Method B (Alternative Method) |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[7] | Kromasil 100 C18, 4.6 x 250 mm, 5 µm[8][9] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50 v/v)[7][10] | Acetonitrile:Methanol:Water (50:30:20 v/v/v)[8] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min |
| Detection | UV at 260 nm[7][8][10] | UV at 260 nm |
| Injection Volume | 10 µL | 20 µL[8] |
| Column Temp. | 25°C | Ambient |
| Run Time | 10 minutes | 15 minutes |
Experimental Protocols for Full Validation of Method A
The following protocols detail the experimental procedures for the full validation of Method A for the determination of this compound.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[11][12]
-
Procedure: A standard solution of Sofosbuvir and this compound is injected six times.
-
Acceptance Criteria:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][13][14][15]
-
Procedure:
-
Analyze a blank (diluent).
-
Analyze a placebo solution.
-
Analyze a solution of this compound.
-
Analyze a solution of Sofosbuvir.
-
Analyze a spiked solution containing Sofosbuvir, this compound, and other potential impurities.
-
Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) on Sofosbuvir to demonstrate that the impurity peak is not interfered with by any degradation products.[9]
-
-
Acceptance Criteria: No interference from the blank, placebo, or other impurities at the retention time of this compound. The method should be able to separate the analyte from degradation products.[4]
Linearity and Range
Linearity demonstrates the proportionality of the analytical response to the concentration of the analyte over a specified range.[16][17] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[17]
-
Procedure: Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.30% of the nominal Sofosbuvir concentration).[18]
-
Acceptance Criteria:
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[6][17][20]
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.[6]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[20]
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][20]
-
Repeatability (Intra-assay Precision):
-
Intermediate Precision (Inter-assay Precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: RSD ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22][23] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22][23]
-
Procedure:
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of solutions at low concentrations and construct a calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve).[21][24]
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve).[21][24]
-
-
Acceptance Criteria: The LOQ should be demonstrated by analyzing a sufficient number of samples at this concentration to show adequate precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][25]
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (± 2% organic).
-
Column temperature (± 5°C).
-
Wavelength (± 2 nm).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Solution Stability
The stability of the sample and standard solutions is evaluated to ensure that they do not degrade over the duration of the analysis.
-
Procedure: Analyze the standard and sample solutions at initial preparation and at various time intervals (e.g., 24 and 48 hours) when stored under specified conditions.
-
Acceptance Criteria: The change in concentration should be within ± 2.0% of the initial value.
Data Presentation and Comparison
The following tables summarize the validation data for Method A and provide a comparison with the expected performance of Method B.
Table 2: System Suitability Data
| Parameter | Method A (Actual Data) | Acceptance Criteria | Method B (Expected Performance) |
| RSD of Peak Area (%) | 0.85 | ≤ 2.0% | ~1.0 |
| Tailing Factor | 1.2 | ≤ 2.0 | ~1.3 |
| Theoretical Plates | 5500 | ≥ 2000 | ~5000 |
| Resolution | 3.5 | ≥ 2.0 | ~3.0 |
Table 3: Linearity and Range Data for Impurity A (Method A)
| Concentration Level | Concentration (µg/mL) | Peak Area |
| LOQ | 0.12 | 15,200 |
| 50% | 0.50 | 62,500 |
| 80% | 0.80 | 100,100 |
| 100% | 1.00 | 125,000 |
| 120% | 1.20 | 150,200 |
| 150% | 1.50 | 187,800 |
| Correlation Coefficient (R²) | \multicolumn{2}{c | }{0.9998} |
| Range | \multicolumn{2}{c | }{0.12 - 1.50 µg/mL} |
Table 4: Accuracy (Recovery) Data for Impurity A (Method A)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 50% | 0.50 | 0.49 | 98.0 | 99.0 |
| 0.50 | 0.50 | 100.0 | ||
| 0.50 | 0.49 | 98.0 | ||
| 100% | 1.00 | 0.99 | 99.0 | 99.7 |
| 1.00 | 1.01 | 101.0 | ||
| 1.00 | 0.99 | 99.0 | ||
| 150% | 1.50 | 1.51 | 100.7 | 100.5 |
| 1.50 | 1.49 | 99.3 | ||
| 1.50 | 1.52 | 101.3 |
Table 5: Precision Data for Impurity A (Method A)
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability | 1.2 | ≤ 2.0% |
| Intermediate Precision | 1.8 | ≤ 3.0% |
Table 6: LOD, LOQ, and Robustness Summary
| Parameter | Method A (Actual Data) | Method B (Expected Performance) |
| LOD (µg/mL) | 0.04[7] | ~0.05 |
| LOQ (µg/mL) | 0.12[7] | ~0.15 |
| Robustness | Passed | Expected to Pass |
Mandatory Visualizations
The following diagrams illustrate the HPLC method validation workflow and the logical relationships between the validation parameters.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Caption: Logical Relationship between HPLC Validation Parameters.
Conclusion
The presented HPLC Method A has been successfully validated according to ICH Q2(R1) guidelines and is suitable for the quantitative determination of this compound. The method demonstrated excellent specificity, linearity, accuracy, and precision within the specified range. The robustness of the method ensures its reliability for routine use in a quality control environment. When compared to the alternative Method B, Method A offers a slightly shorter run time and comparable performance, making it an efficient choice for the analysis of this compound. The selection between these methods may ultimately depend on laboratory-specific resources and preferences.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. researchgate.net [researchgate.net]
- 25. altabrisagroup.com [altabrisagroup.com]
Comparative analysis of different analytical techniques for Sofosbuvir impurity profiling.
A deep dive into the analytical methodologies for impurity profiling of the antiviral drug Sofosbuvir (B1194449) reveals a landscape dominated by highly sensitive chromatographic techniques. This guide provides a comparative analysis of the most prevalent methods—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The quality and safety of pharmaceutical products are paramount, necessitating rigorous control over impurities. For Sofosbuvir, a key antiviral medication for the treatment of Hepatitis C, accurate and robust analytical methods for impurity profiling are crucial.[1] These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[1] International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.[2][3]
Chromatographic Techniques at the Forefront
The primary analytical tools for Sofosbuvir impurity profiling are liquid chromatography-based methods, prized for their high sensitivity and selectivity.[4] Reverse-phase HPLC (RP-HPLC) has been extensively developed and validated for the estimation of Sofosbuvir and its process-related and degradation impurities.[4][5][6] UPLC, a more recent advancement, offers significant improvements in resolution, speed, and solvent consumption compared to conventional HPLC.[2][7] For the structural elucidation of unknown impurities, LC-MS and its tandem version, LC-MS/MS, are indispensable, providing valuable information on the molecular weight and fragmentation patterns of the analytes.[3][8]
Comparative Performance of Analytical Techniques
The choice of an analytical technique for Sofosbuvir impurity profiling depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or the identification of novel impurities. The following tables summarize the quantitative performance data of different analytical techniques based on published studies.
| Parameter | HPLC Method 1[4][5] | HPLC Method 2[8] | UPLC Method[2] | LC-MS/MS Method[9] |
| Linearity Range (Sofosbuvir) | 160-480 μg/ml | - | 5-25 μg/mL | 0.3-3000 ng/mL |
| Linearity Range (Impurity) | 10-30 μg/ml (Phosphoryl impurity) | - | - | 3-3000 ng/mL (Daclatasvir) |
| Correlation Coefficient (r²) | >0.999 | 0.9989 | 0.999 | >0.99 |
| Limit of Detection (LOD) | 0.04 μg/ml (Sofosbuvir), 0.12 μg/ml (Impurity) | - | 0.27 μg/mL | - |
| Limit of Quantification (LOQ) | 0.125 μg/ml (Sofosbuvir), 0.375 μg/ml (Impurity) | - | 0.83 μg/mL | - |
| Accuracy (% Recovery) | - | 100.02% - 102.07% | 99.62% - 99.73% | - |
Table 1: Comparison of Quantitative Parameters for Different Analytical Techniques.
Experimental Protocols: A Closer Look
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for key experiments cited in the literature.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[2][8]
Protocol for Forced Degradation of Sofosbuvir: [2][8]
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70-80°C for 6-10 hours.[2][8]
-
Base Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N or 0.5 N NaOH at 60-70°C for 10-24 hours.[2][8]
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% or 30% H₂O₂ at room temperature or 80°C for up to 7 days.[2][8]
-
Thermal Degradation: Expose a stock solution of Sofosbuvir to a temperature of 50°C for 21 days.[8]
-
Photolytic Degradation: Expose a stock solution of Sofosbuvir to direct sunlight or UV light at 254 nm for 21 days or 24 hours, respectively.[2][8]
Chromatographic Methods
1. RP-HPLC Method for Sofosbuvir and its Process-Related Impurity: [4][5]
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.[4][5]
-
Flow Rate: 1.0 mL/min.
2. UPLC Method for Sofosbuvir and its Degradation Products: [2]
-
Column: Not explicitly stated, but a reverse-phase column is used.
-
Mobile Phase: Gradient elution with a mixture of buffer and solvent (e.g., acetonitrile, methanol, isopropyl alcohol).[6]
-
Detection: UV at dual wavelengths (e.g., 210 nm and 260 nm) to monitor different impurities.[6]
3. LC-MS/MS Method for Identification of Degradation Products: [3]
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm).[3]
-
Mobile Phase: Methanol:water 70:30 (v/v).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.[8]
-
Mass Analyzer: Tandem mass spectrometer for fragmentation analysis.[3]
Visualizing the Workflow
Diagrams illustrating experimental workflows provide a clear and concise understanding of the analytical process.
Conclusion
The analytical landscape for Sofosbuvir impurity profiling is well-established, with HPLC, UPLC, and LC-MS serving as the cornerstone techniques. While HPLC and UPLC are robust and reliable for routine quality control and stability testing, LC-MS is unparalleled for the definitive identification and structural characterization of unknown impurities. The selection of the most appropriate technique is contingent upon the specific analytical objective, balancing factors such as the required sensitivity, resolution, and the need for structural information. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods for ensuring the quality and safety of Sofosbuvir. The International Pharmacopoeia also provides guidance on official methods, which should be consulted for compliance purposes.[10]
References
- 1. veeprho.com [veeprho.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. policycommons.net [policycommons.net]
Differentiating Sofosbuvir Impurity A from its Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes metabolic activation to inhibit the HCV NS5B RNA-dependent RNA polymerase.[1][2] The purity and stability of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During synthesis and storage, various impurities and degradation products can emerge. Among these, Sofosbuvir impurity A, a diastereoisomer, and other degradation products formed under stress conditions are of significant analytical interest.[] This guide provides a detailed comparison of this compound and its known degradation products, supported by experimental data and protocols to aid in their differentiation.
Chemical and Physical Properties
A fundamental step in differentiating these compounds is understanding their distinct chemical and physical characteristics. The molecular formula and weight of this compound are identical to that of Sofosbuvir, as it is a diastereoisomer.[] In contrast, degradation products resulting from hydrolysis and oxidation exhibit different molecular formulas and weights.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition |
| Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.45 | - |
| This compound | C₂₂H₂₉FN₃O₉P | 529.45 | Process-related impurity (diastereoisomer) |
| Acid Degradation Product | C₁₆H₁₈FN₂O₈P | 416.08 | Acidic hydrolysis (e.g., 1N HCl at 80°C)[4] |
| Base Degradation Product A | C₁₆H₂₅FN₃O₉P | 453.13 | Basic hydrolysis (e.g., 0.5N NaOH at 60°C)[4] |
| Base Degradation Product B | C₁₃H₁₉FN₃O₉P | 411.08 | Basic hydrolysis (e.g., 0.5N NaOH at 60°C)[4] |
| Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 527.15 | Oxidation (e.g., 30% H₂O₂ at 80°C)[4] |
Chromatographic Differentiation
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating Sofosbuvir from its impurity A and various degradation products. The choice of stationary phase, mobile phase composition, and gradient elution is crucial for achieving optimal resolution.
Comparative Chromatographic Data
The following table summarizes typical retention times (RT) and mass-to-charge ratios (m/z) obtained from liquid chromatography-mass spectrometry (LC-MS) analysis, which is instrumental for the identification of these compounds.
| Compound | Typical Retention Time (min) | [M+H]⁺ (m/z) |
| Sofosbuvir | 3.674[5][6] | 530.16 |
| This compound | Varies (close to Sofosbuvir) | 530.16 |
| Acid Degradation Product | 4.2[7] | 417.08 |
| Base Degradation Product A | - | 454.13 |
| Base Degradation Product B | 3.6[7] | 412.09 |
| Oxidative Degradation Product | 3.2[7] | 528.15 |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be considered relative.
Experimental Protocols
Detailed methodologies are essential for the reproducible differentiation of Sofosbuvir impurities. Below are representative experimental protocols for HPLC/UPLC and forced degradation studies.
UPLC Method for Separation of Sofosbuvir and its Degradation Products
This method is suitable for the routine analysis and stability testing of Sofosbuvir.[4]
-
Instrumentation: Waters UPLC system with a photodiode array (PDA) detector.
-
Column: X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to achieve separation.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Forced Degradation Studies Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][7]
-
Acid Hydrolysis: Reflux the drug substance in 1N HCl at 80°C for up to 10 hours.[4]
-
Base Hydrolysis: Treat the drug substance with 0.5N NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dissolve the drug substance in 30% H₂O₂ and heat at 80°C for two days.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for 24 hours.[4]
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the differentiation and characterization of Sofosbuvir impurities and degradation products.
Caption: Experimental workflow for the separation and characterization of Sofosbuvir impurities.
Caption: Logical workflow for the identification of Sofosbuvir impurities via LC-MS.
Spectroscopic Characterization
For unequivocal structure elucidation of unknown impurities and degradation products, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are used to determine the chemical structure of the isolated impurities.[4] For instance, the absence of signals corresponding to the isopropyl or phenyl groups in the NMR spectra of degradation products can confirm their loss during hydrolysis.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the impurities and degradation products, further confirming their proposed structures.[4]
By employing a combination of these chromatographic and spectroscopic techniques, researchers and drug development professionals can effectively differentiate this compound from its various degradation products, ensuring the quality, safety, and stability of this vital antiviral medication.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. archives.ijper.org [archives.ijper.org]
Establishing Linearity and Range for the Analysis of Sofosbuvir Impurity A: A Comparative Guide
This guide provides a comparative overview of analytical methods for establishing the linearity and range for the analysis of Sofosbuvir impurity A, a critical parameter in the quality control of Sofosbuvir bulk drug and finished pharmaceutical products. The methodologies and data presented are compiled from various validated studies and are intended for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The most common and reliable methods for the analysis of Sofosbuvir and its impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These techniques offer high resolution, sensitivity, and specificity. Below is a comparison of linearity and range data from different validated methods.
| Method | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Citation |
| RP-HPLC Method 1 | Sofosbuvir | 160 - 480 | 0.999 | [1][2] |
| This compound (Phosphoryl) | 10 - 30 | 0.999 | [1][2] | |
| RP-HPLC Method 2 | Sofosbuvir | 0.5 - 7.5 | 0.999 | [3] |
| This compound | 0.5 - 7.5 | 0.999 | [3] | |
| UPLC Method | Sofosbuvir | 1 - 20 | > 0.999 | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the RP-HPLC and UPLC methods cited above.
RP-HPLC Method 1
-
Instrumentation : Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).[1][2]
-
Mobile Phase : A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][2]
-
Flow Rate : 1.0 mL/min.[2]
RP-HPLC Method 2
-
Instrumentation : Details not specified in the provided abstract.
-
Mobile Phase : Details not specified in the provided abstract.
-
Flow Rate : Details not specified in the provided abstract.
-
Detection : UV detection at 263 nm.[3]
-
Data Analysis : Details not specified in the provided abstract.
UPLC Method
-
Instrumentation : Phenomenex Kinetex 2.6 µm C18 100 A column.[4]
-
Mobile Phase : A 40:60 (v/v) mixture of 0.1% ortho-phosphoric acid in water (adjusted to pH 3.5) and methanol.[4]
-
Elution Mode : Isocratic.
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV detection at 260 nm.[4]
-
Data Analysis : Details not specified in the provided abstract.
Workflow for Establishing Linearity and Range
The following diagram illustrates the typical workflow for establishing the linearity and range of an analytical method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7]
Conclusion
The presented RP-HPLC and UPLC methods demonstrate good linearity for the analysis of this compound over their respective ranges, as indicated by the high correlation coefficients (r² ≥ 0.999).[1][2][3][4] The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, run time, and available instrumentation. The provided experimental protocols and workflow diagram offer a solid foundation for researchers to develop and validate their own analytical methods for the quality control of Sofosbuvir. All method validation should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. journalajacr.com [journalajacr.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
Navigating the Analytical Maze: A Comparative Guide to LOD and LOQ Calculation for Sofosbuvir Impurity A
For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical cornerstone of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Sofosbuvir (B1194449) Impurity A, a key diastereomeric impurity of the potent antiviral drug Sofosbuvir.
This document delves into the experimental protocols and performance data of various analytical techniques, offering a clear and objective comparison to aid in selecting the most appropriate method for specific research and quality control needs. All quantitative data is summarized in easy-to-reference tables, and detailed experimental workflows are visualized to enhance understanding.
Understanding Sofosbuvir and its Impurity A
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. Its chemical structure is complex, and during its synthesis, various process-related impurities can arise. Sofosbuvir Impurity A is a diastereoisomer of Sofosbuvir, sharing the same molecular formula (C22H29FN3O9P) and molecular weight (529.45 g/mol ).[1][2][3] The IUPAC name for Sofosbuvir IP Impurity A is Propan-2-yl N-[(R)-{[(2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}phenoxyphosphoryl]-L-alaninate, also known as the (R)-Phosphate or Rp-Isomer of Sofosbuvir.[2] Due to its structural similarity to the active molecule, its accurate detection and quantification at low levels are paramount.
Core Concepts: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The International Council for Harmonisation (ICH) provides clear guidelines for the validation of analytical procedures.[4] Two fundamental parameters in this validation are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[4]
-
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4]
The ICH guidelines provide formulas for their calculation based on the standard deviation of the response (σ) and the slope of the calibration curve (S):
Comparative Analysis of Analytical Methods
The most prevalent method for the analysis of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and UV-Vis Spectrophotometry offer alternative approaches with distinct advantages and limitations.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | RP-HPLC Method | UPLC-MS Method (Hypothetical Data) | UV-Vis Spectrophotometry (Hypothetical Data) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation coupled with mass-based detection | Measurement of light absorbance |
| Specificity | High | Very High | Low to Moderate |
| LOD | 0.12 µg/mL[5] | ~0.01 µg/mL | ~1 µg/mL |
| LOQ | 0.375 µg/mL[5] | ~0.03 µg/mL | ~3 µg/mL |
| Instrumentation Cost | Moderate | High | Low |
| Analysis Time | ~10-30 minutes | ~2-10 minutes | ~5 minutes |
| Solvent Consumption | High | Low | Very Low |
| Primary Application | Routine quality control, stability studies | Impurity profiling, trace analysis, structural elucidation | Preliminary screening, high-concentration samples |
Note: The LOD and LOQ values for the "phosphoryl impurity" determined by RP-HPLC are presented here and are strongly suggested to be this compound based on available literature. Data for UPLC-MS and UV-Vis Spectrophotometry for Impurity A are hypothetical, based on the general capabilities of these techniques, as specific validated data for this impurity was not found in the reviewed literature.
Experimental Protocols
RP-HPLC Method for Sofosbuvir and its "Phosphoryl Impurity" (Impurity A)
This method is adapted from validated procedures for the estimation of Sofosbuvir and its process-related impurities.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[5]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 260 nm[5]
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected range of the LOQ and LOD.
-
Sample Solution: Dissolve the Sofosbuvir drug substance in the mobile phase to a suitable concentration.
LOD and LOQ Calculation Workflow:
Caption: Workflow for LOD and LOQ Calculation.
UPLC-MS Method (General Approach)
Instrumentation:
-
Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic and MS Conditions (Illustrative):
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
LOD and LOQ Determination: The calculation would follow a similar workflow to the HPLC method, but with the signal-to-noise (S/N) ratio approach being more common. A S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ.
UV-Vis Spectrophotometry (General Approach)
This method is less specific for impurity analysis in the presence of the main compound but can be used for isolated impurities.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Solvent: A suitable solvent in which this compound exhibits a distinct absorption maximum.
-
Wavelength: The wavelength of maximum absorbance (λmax) for Impurity A.
-
Procedure: Prepare a series of standard solutions of Impurity A and measure their absorbance. Construct a calibration curve and calculate LOD and LOQ using the standard deviation of the blank and the slope of the curve.
Logical Relationship of Method Selection
The choice of an analytical method is a balance between the required sensitivity, specificity, and available resources.
Caption: Decision tree for analytical method selection.
Conclusion
The determination of LOD and LOQ for this compound is a critical aspect of quality control in the pharmaceutical industry. The RP-HPLC method stands out as a robust and widely adopted technique for routine analysis, with well-documented performance characteristics. While UPLC-MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and impurity profiling, its higher cost and complexity may not be necessary for all applications. UV-Vis spectrophotometry, though less specific, can serve as a simple and cost-effective tool for preliminary assessments or for the analysis of the isolated impurity.
The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the regulatory context, the concentration levels of the impurity, and the available instrumentation. This guide provides the foundational information to make an informed decision, ensuring the generation of accurate and reliable data for the quality assessment of Sofosbuvir.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. Validation of spectrophotometric and colorimetric method for the specific quantification of sofosbuvir From luminar capsule microneedle in liver tissue through ex vivo and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Sofosbuvir Impurities: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of various reported analytical methods for Sofosbuvir impurity profiling, drawing upon data from multiple research publications. While a formal inter-laboratory study with a unified protocol and shared samples is not publicly available, this document synthesizes data from individual validated methods to highlight potential areas of variability and offer a baseline for comparison.
The primary analytical technique reported for the determination of Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The variability in results across different laboratories can be attributed to differences in instrumentation, chromatographic conditions, and data interpretation.
Quantitative Data Summary
The following tables summarize the performance characteristics of different RP-HPLC methods developed and validated for the analysis of Sofosbuvir and its impurities, as reported in various studies. This compiled data serves as a surrogate for a direct inter-laboratory comparison.
Table 1: Chromatographic Conditions and Performance Data from Various Studies
| Parameter | Study 1[1][2] | Study 2[3] | Study 3[4] | Study 4[5] | Study 5[6] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Kromasil 100 C18 (250 x 4.6 mm, 5 µ) | Symmetry C18 (4.6 x 100 mm, 2.5 µm) | Hypersil TM ODS C18 (150x4.6 mm, 5 µm) | Phenomenex Luna® LC C18 (150x4.6mm, 5μm) |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (B52724) (50:50 v/v) | Gradient | 0.05% H3PO4 and Acetonitrile (Gradient) | Optimized based on drug polarity | Optimized based on drug polarity |
| Flow Rate | Not Specified | Not Specified | 1.5 mL/min | Not Specified | Not Specified |
| Detection (UV) | 260 nm | 263 nm | 260 nm | Not Specified | Not Specified |
| Retention Time (Sofosbuvir) | 3.674 min | 54.28 min | 14 min | Not Specified | Not Specified |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity) | 36.31 min (Methyl ester), 43.77 min (Ethyl ester) | Not Specified | Not Specified | Not Specified |
| Linearity Range (Sofosbuvir) | 160-480 µg/ml | 0.5-7.5 ppm | 1.5-4.5 µg/mL | 20-100 µg/ml | Not Specified |
| Linearity Range (Impurity) | 10-30 µg/ml (Phosphoryl impurity) | 0.5-7.5 ppm | Not Specified | Not Specified | Not Specified |
| LOD (Sofosbuvir) | 0.04 µg/ml | 0.1 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ (Sofosbuvir) | 0.125 µg/ml | 0.5 µg/mL | Not Specified | Not Specified | Not Specified |
| LOD (Impurity) | 0.12 µg/ml (Phosphoryl impurity) | 0.1 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ (Impurity) | 0.375 µg/ml (Phosphoryl impurity) | 0.5 µg/mL | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 90.2–113.9% | Not Specified | 99.6% - 99.8% | Not Specified |
| Precision (%RSD) | 1.741 (Sofosbuvir), 0.043 (Impurity) | < 1% | < 1% | < 2% | Not Specified |
Table 2: Common Impurities of Sofosbuvir
A variety of process-related and degradation impurities of Sofosbuvir have been identified. These include, but are not limited to:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sofosbuvir Impurity 11[7] | C10H13FN2O5 | 260.22 | Process-related impurity |
| Sofosbuvir Impurity 12[7] | C10H13FN2O5 | 260.22 | Process-related impurity |
| Sofosbuvir Impurity 93[7] | C16H18FN2O8P | 416.30 | Process-related impurity |
| Phosphoryl impurity[1][2] | Not Specified | Not Specified | Process-related impurity |
| (R)-...phenyl hydrogen phosphate[4] | C16H18FN2O8P | 416.08 | Acid degradation product |
| (S)-isopropyl 2-((R)-...phosphorylamino)propanoate[4] | C16H25FN3O9P | 453.13 | Base degradation product A |
| (S)-2-((R)-...phosphorylamino)propanoic acid[4] | C13H19FN3O9P | 411.08 | Base degradation product B |
| Sofosbuvir impurity L[8] | Not Specified | Not Specified | Diastereoisomer of Sofosbuvir |
| D-Alanine Sofosbuvir[9] | Not Specified | Not Specified | Process-related impurity |
| Sofosbuvir (R)-Phosphate[9] | Not Specified | Not Specified | Process-related impurity |
Note: The full chemical names of some impurities are truncated for brevity. Refer to the cited sources for complete details.
Experimental Protocols
The methodologies employed in the cited studies, while all based on RP-HPLC, exhibit variations in their specific parameters. A generalized experimental workflow is presented below, followed by a detailed protocol from a representative study.
Generalized Experimental Workflow for Sofosbuvir Impurity Analysis
Caption: Generalized workflow for the analysis of Sofosbuvir impurities using RP-HPLC.
Detailed Experimental Protocol (Based on Study 1)
This protocol is a representative example of the methodologies used for the analysis of Sofosbuvir and its phosphoryl impurity.[1][2]
-
Chromatographic System: An Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) was used with a liquid chromatographic system equipped with a UV detector and LC solution software.[1][2]
-
Mobile Phase: The mobile phase consisted of 0.1% trifluoroacetic acid in a 1000 ml mixture of water and acetonitrile in a 50:50 ratio.[1][2] An isocratic elution mode was employed.[1][2]
-
Detection: UV detection was carried out at a wavelength of 260.0 nm.[1][2]
-
Standard Solution Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 ml of a diluent (water:acetonitrile 50:50).[1] 5 ml of this solution was further diluted to 50 ml with the diluent.[1]
-
Validation: The method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
Logical Framework for Method Comparison
When evaluating and comparing different analytical methods for Sofosbuvir impurity analysis from various sources, a structured approach is necessary. The following diagram illustrates the key parameters to consider for a comprehensive comparison.
Caption: Logical framework for comparing different analytical methods for Sofosbuvir impurities.
Conclusion
This guide highlights the existing landscape of analytical methodologies for Sofosbuvir impurity analysis. While a direct inter-laboratory comparison study is needed for a definitive assessment of variability, the compilation of data from published, validated methods provides valuable insights. The primary sources of variability appear to be in the choice of chromatographic columns and mobile phase composition, which in turn affect retention times and resolution of impurities. The performance characteristics, such as LOD and LOQ, also show variation, which could be attributed to differences in instrumentation and method optimization. For drug development professionals, it is crucial to adopt a well-validated and robust analytical method capable of detecting and quantifying all potential impurities to ensure the quality and safety of the final drug product. The information presented here can serve as a valuable resource for selecting or developing a suitable analytical method for Sofosbuvir impurity profiling.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Sofosbuvir [simsonpharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Cross-validation between UPLC and HPLC methods for Sofosbuvir analysis.
A comprehensive comparison of analytical methodologies for the quantification of the direct-acting antiviral agent, Sofosbuvir, in pharmaceutical formulations. This guide provides a detailed cross-validation between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods, offering researchers, scientists, and drug development professionals a thorough comparison of their performance based on experimental data.
The analysis of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, demands robust and reliable analytical methods. Both UPLC and HPLC are powerful chromatographic techniques widely employed for this purpose. This guide delves into the specifics of each method, presenting a clear comparison of their experimental protocols and performance metrics to aid in the selection of the most suitable technique for specific analytical needs.
Experimental Protocols
The successful implementation of any analytical method hinges on a well-defined protocol. Below are the detailed experimental conditions for both the UPLC and HPLC methods used for the analysis of Sofosbuvir.
UPLC Method Protocol
A validated UPLC method for the simultaneous estimation of Sofosbuvir and Velpatasvir utilizes a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[1]. The separation is achieved under isocratic conditions with a mobile phase consisting of a 60:40 (v/v) mixture of ammonium (B1175870) formate (B1220265) buffer (pH 3.5; 5 mM) and acetonitrile[1]. The flow rate is maintained at 0.2 mL/min, and detection is carried out at a wavelength of 261 nm[1].
HPLC Method Protocol
A common RP-HPLC method for Sofosbuvir analysis employs a C18 column, such as a Cosmosil C18 (250mm × 4.6ID, 5µ particle size)[2]. The mobile phase is typically a mixture of methanol (B129727) and water in a 70:30 ratio[2]. The analysis is performed at a flow rate of 0.9 ml/min with UV detection at 260 nm[2]. Another method utilizes a mobile phase of 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4±0.1) and acetonitrile (B52724) (60:40, v/v) at a flow rate of 1 mL/min with detection at 265 nm[3].
Performance Data: A Comparative Analysis
The effectiveness of an analytical method is determined by its performance parameters. The following tables summarize the key quantitative data from comparative studies of UPLC and HPLC methods for Sofosbuvir analysis, providing a clear and objective comparison.
| Parameter | UPLC Method | HPLC Method | Reference |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Cosmosil C18 (250mm × 4.6ID, 5µ) / Agilent Zorbax SB C18 (4.6 x 250 mm, 5 μm) | [1] /[2][3] |
| Mobile Phase | Ammonium formate (pH 3.5; 5 mM) and Acetonitrile (60:40 v/v) | Methanol:Water (70:30) / 9 mM dipotassium hydrogen orthophosphate buffer (pH 4±0.1): Acetonitrile (60:40, v/v) | [1] /[2][3] |
| Flow Rate | 0.2 mL/min | 0.9 mL/min / 1 mL/min | [1] /[2][3] |
| Detection Wavelength | 261 nm | 260 nm / 265 nm | [1] /[2][3] |
| Retention Time | ~1.123 min | ~4.3 min / ~5.5 min | [1] /[2][3] |
| Validation Parameter | UPLC Method (Sofosbuvir) | HPLC Method (Sofosbuvir) | Reference |
| Linearity Range | 25-6400 ng/mL | 10-50 µg/ml / 20-2000 µg | [1] /[2][3] |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | [2] |
| Limit of Detection (LOD) | Not explicitly stated for Sofosbuvir alone | 0.5764 µg/ml | [2] |
| Limit of Quantification (LOQ) | 25 ng/mL | 1.7468 µg/ml | [1][2] |
| Accuracy (% Recovery) | 90.0-107.2% | ~99.77% | [1][2] |
| Precision (%RSD) | Intraday: 3.8-9.6%, Interday: 5.1-9.3% | < 2% | [1][2] |
Cross-Validation Workflow
To ensure the interchangeability and consistency of results between the UPLC and HPLC methods, a rigorous cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Figure 1. A flowchart illustrating the cross-validation process between HPLC and UPLC methods.
Conclusion
The choice between UPLC and HPLC for the analysis of Sofosbuvir depends on the specific requirements of the analytical task. UPLC methods generally offer significantly shorter run times and higher sensitivity, making them ideal for high-throughput screening and the analysis of samples with low analyte concentrations[1]. The reduced solvent consumption also contributes to a more environmentally friendly and cost-effective analysis.
On the other hand, HPLC methods are robust, widely available, and have been extensively validated for the analysis of Sofosbuvir[2][3]. While they may have longer run times and lower sensitivity compared to UPLC, they remain a reliable and cost-effective option for routine quality control and analysis where ultra-high sensitivity is not a critical requirement.
Ultimately, the data presented in this guide demonstrates that both UPLC and HPLC are suitable for the accurate and precise quantification of Sofosbuvir. The decision to use one over the other should be based on a careful consideration of factors such as required sample throughput, sensitivity needs, and available instrumentation. A thorough cross-validation, as outlined in the workflow, is crucial when switching between methods to ensure consistent and reliable results.
References
Safety Operating Guide
Navigating the Disposal of Sofosbuvir Impurity A: A Guide for Laboratory Professionals
Immediate Safety and Disposal Plan
The absence of a specific Safety Data Sheet (SDS) for Sofosbuvir impurity A necessitates treating it as a potentially hazardous substance. The following procedures are based on established guidelines for the disposal of laboratory chemical and pharmaceutical waste.[1][2][3]
Step 1: Waste Identification and Segregation
The initial and most crucial step is the proper identification and segregation of this compound waste.[4] To prevent cross-contamination and ensure proper handling, this waste must be kept separate from other waste streams.
-
Categorization : Classify this compound waste as "chemical" or "pharmaceutical" waste, in accordance with your institution's waste management plan. Given its origin as an impurity of a pharmaceutical product, it should be managed under guidelines for pharmaceutical waste.[4]
-
Segregation : Do not mix this compound with non-hazardous waste. It should be collected in a designated and properly labeled waste container at the point of generation.[2][5]
Step 2: Proper Containment and Labeling
Proper containment is vital to prevent accidental spills and exposure.
-
Container Selection : Use a container that is chemically compatible with this compound.[2][3] The container must be in good condition, leak-proof, and have a secure closure.[2]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
Step 3: Storage
Accumulated waste must be stored safely pending disposal.
-
Storage Location : Store the waste container in a designated, well-ventilated, and secure area.[2]
-
Storage Time : Adhere to the time limits for storing hazardous waste as specified by regulations such as the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 4: Disposal
The final disposal of this compound must be conducted by a licensed waste management contractor.
-
Professional Disposal : Do not dispose of this compound down the drain or in regular trash.[1][8] All pharmaceutical waste should ultimately be incinerated at a licensed facility.[1][5]
-
Documentation : Maintain accurate records of the waste generated and its disposal, in compliance with regulatory requirements.[2][4]
Summary of Disposal Procedures
The following table summarizes the key operational steps for the proper disposal of this compound.
| Procedure | Requirement | Regulatory Compliance |
| Waste Classification | Treat as hazardous pharmaceutical waste. | Resource Conservation and Recovery Act (RCRA)[4][9] |
| Segregation | Separate from other waste streams at the point of generation.[2][4] | Institutional and local waste management policies. |
| Containment | Use chemically compatible, leak-proof containers with secure lids.[2][3] | Occupational Safety and Health Administration (OSHA)[2] |
| Labeling | Clearly label with contents and hazard warnings. | RCRA and institutional requirements. |
| Storage | Store in a designated, secure, and well-ventilated area.[2] | EPA Subpart K for academic laboratories.[6] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility.[1][5][10] | EPA regulations.[1] |
| Documentation | Maintain a manifest for transportation and disposal.[4] | RCRA.[4] |
Experimental Protocols
As this guide addresses disposal procedures rather than experimental use, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal plan outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and refer to all applicable federal, state, and local regulations for specific guidance on the disposal of this and any other chemical waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. securewaste.net [securewaste.net]
Essential Safety and Logistical Guidance for Handling Sofosbuvir Impurity A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Sofosbuvir impurity A in a laboratory setting. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on general best practices for handling chemical compounds intended for research, information on Sofosbuvir, and data from an MSDS for a similar compound, Sofosbuvir Impurity 12.
Compound Information
This compound is identified as a diastereoisomer of Sofosbuvir, an inhibitor of the hepatitis C virus (HCV) RNA replication.[1][2][3] It is intended for research and development purposes only.[2][4]
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 1496552-16-9 | [1] |
| Molecular Formula | C22H29FN3O9P | [1] |
| Molecular Weight | 529.45 g/mol | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirements | Rationale and Best Practices |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5][6] | Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[6] The outer glove should be removed before leaving the immediate work area to prevent the spread of contamination.[5] |
| Eye and Face Protection | Safety goggles with side shields.[4][7] | A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[6][8] |
| Respiratory Protection | An N-95 or N-100 respirator is recommended, especially when handling the powder form where aerosolization is possible.[6] | For larger spills or situations with a higher risk of aerosol generation, a chemical cartridge-type respirator may be necessary.[6] All personnel using respirators must be properly fit-tested.[6][8] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[5] | Gowns should be changed regularly and immediately if contaminated. Sleeve covers can provide additional protection.[6] |
| Foot Protection | Closed-toe shoes are mandatory. | Shoe covers should be used when entering a designated hazardous drug handling area. |
Handling and Operational Plan
A structured workflow is essential for minimizing risk during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Designate a Controlled Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential dust or aerosols.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Handle the solid material carefully to avoid generating dust.
-
Use a dedicated and calibrated analytical balance within a containment enclosure if possible.
-
Prepare aliquots for single use to avoid repeated handling of the stock container.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vial containing the impurity slowly to avoid splashing.
-
Ensure the chosen solvent is appropriate for the intended experiment.
-
-
Storage:
-
Store the compound in a tightly sealed container.
-
Follow the recommended storage conditions: Powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental and personnel safety.
Waste Disposal Decision Tree for this compound
Caption: Decision-making process for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused compound, empty containers, contaminated labware (e.g., pipette tips, vials), and all used PPE.[9]
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
For unused or expired compounds, do not dispose of them in the regular trash or down the drain.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof hazardous waste container.
-
-
Contaminated PPE:
-
Place all used PPE into a designated hazardous waste bag immediately after use.
-
-
Final Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Provide adequate ventilation. |
By adhering to these guidelines, researchers can handle this compound in a manner that ensures their safety and the integrity of their research. Always consult with your institution's environmental health and safety department for specific guidance and protocols.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1496552-16-9 | Chemsrc [chemsrc.com]
- 4. kmpharma.in [kmpharma.in]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. publicportal.fmi.com [publicportal.fmi.com]
- 9. How Do You Dispose of Pharmaceutical Waste? - Novus [novus-environmental.co.uk]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
